AMZ30
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCUORSUHTZMBW-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AMZ30: A Technical Guide to its Mechanism of Action as a Selective PME-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMZ30, also known as ML136, is a potent, selective, and irreversible covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and cellular consequences. The information presented is compiled from primary research and probe development reports, offering a comprehensive resource for researchers in oncology, neuroscience, and drug discovery.
Introduction
Protein phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a wide array of cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The activity of the PP2A catalytic subunit (PP2Ac) is modulated by post-translational modifications, most notably the reversible methylation of its C-terminal leucine residue (Leu309). This methylation is controlled by the opposing actions of a leucine carboxyl methyltransferase (LCMT-1) and a protein phosphatase methylesterase (PME-1).
PME-1-mediated demethylation of PP2Ac leads to the dissociation of certain regulatory B subunits, thereby altering PP2A substrate specificity and cellular function. Elevated PME-1 activity has been linked to the sustained activation of pro-tumorigenic signaling pathways, such as the ERK pathway, in malignant gliomas. This compound has emerged as a critical chemical probe for elucidating the biological roles of PME-1 and for exploring its potential as a therapeutic target.
Mechanism of Action of this compound
This compound is a cell-permeable sulfonyl acrylonitrile compound that functions as an irreversible inhibitor of PME-1. Its mechanism of action can be summarized in the following key steps:
-
Covalent Binding to PME-1: this compound selectively targets and forms a covalent bond with the active site of PME-1. This irreversible binding permanently inactivates the enzyme.
-
Inhibition of PP2A Demethylation: By inactivating PME-1, this compound prevents the demethylation of the catalytic subunit of PP2A (PP2Ac) at its C-terminal leucine.
-
Modulation of PP2A Holoenzyme Assembly: The inhibition of demethylation leads to an increase in the methylated form of PP2Ac. This methylation state influences the assembly of the PP2A holoenzyme by affecting the binding of specific regulatory B subunits.
-
Alteration of Downstream Signaling: The altered composition of the PP2A holoenzyme results in changes to its substrate specificity and, consequently, modulates downstream signaling pathways. A key pathway affected is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, where PME-1 inhibition can attenuate signaling.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PME-1 inhibitor.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
| Assay Type | System | IC50 (nM) | Reference |
| In vitro PME-1 Inhibition | Human Cell Lysates | 600 | [1] |
| In situ PME-1 Inhibition | HEK 293T Cells | 3500 | [1] |
| In situ PME-1 Inhibition | MDA-MB-231 Cells | 11.1 | [2] |
| In situ PME-1 Inhibition | HEK 293T Cells | 6.4 | [2] |
| Table 1: Inhibitory Potency (IC50) of this compound against PME-1. |
| Target Class | Selectivity | Reference |
| Other Serine Hydrolases | >100-fold | [1] |
| Table 2: Selectivity Profile of this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PME-1 Inhibition Assay (Competitive Activity-Based Protein Profiling)
This assay determines the IC50 value of this compound for PME-1 in a complex proteome.
Experimental Workflow Diagram
Caption: Workflow for in vitro PME-1 inhibition assay.
Protocol:
-
Proteome Preparation: MDA-MB-231 soluble proteome is prepared and diluted to 1 mg/mL in DPBS.
-
Compound Incubation: The proteome is incubated with a range of concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: A fluorophosphonate-rhodamine (FP-Rh) activity-based probe is added to a final concentration of 1 µM.
-
Reaction: The reaction is allowed to proceed for a specified time to allow the probe to covalently label the active sites of serine hydrolases, including PME-1.
-
Quenching: The reaction is quenched by the addition of 2x SDS-PAGE loading buffer.
-
Electrophoresis: The proteins are separated by SDS-PAGE.
-
Visualization: The gel is visualized using an in-gel fluorescent scanner to detect the rhodamine-labeled proteins.
-
Analysis: The fluorescence intensity of the band corresponding to PME-1 is quantified. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Situ PME-1 Inhibition Assay
This assay measures the ability of this compound to inhibit PME-1 within living cells.
Protocol:
-
Cell Culture and Treatment: Cultured cells (e.g., HeLa or HEK 293T) are treated with varying concentrations of this compound for 1 hour at 37°C in cell culture media.
-
Cell Lysis: The cells are harvested, and the soluble proteome is isolated.
-
Probe Labeling and Analysis: The resulting cell lysates are then subjected to the same competitive activity-based protein profiling protocol as described in section 4.1 (steps 3-8) to determine the extent of PME-1 inhibition.
PP2A Demethylation Assay
This assay assesses the effect of this compound on the methylation status of PP2A in cells.
Experimental Workflow Diagram
Caption: Workflow for PP2A demethylation assay.
Protocol:
-
Cell Treatment: HeLa cells are incubated with this compound at various concentrations.
-
Protein Extraction: Cells are homogenized to extract total protein.
-
SDS-PAGE and Western Blot: The protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody that specifically recognizes the C-terminal demethylated form of PP2Ac.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.
-
Analysis: The intensity of the band corresponding to demethylated PP2Ac is quantified and compared between treated and untreated samples to determine the effect of this compound on PP2A demethylation.
Cellular Effects of this compound
The inhibition of PME-1 by this compound has been shown to have distinct effects in different cellular contexts.
-
Glioblastoma Cells: In U87MG and U251MG glioblastoma cell lines, pretreatment with this compound increases their resistance to tert-butyl hydroperoxide (t-BHP)-induced oxidative stress.[1] This suggests that PME-1 activity may play a role in sensitizing these cells to oxidative damage.
-
Muscle Cell Differentiation: In C2C12 myoblasts, treatment with this compound attenuates muscle cell differentiation, as evidenced by a significant inhibition of the expression of differentiation markers such as myosin heavy chain (MyHC) and myogenin.[1]
Conclusion
This compound is a highly selective and potent irreversible inhibitor of PME-1 that serves as an invaluable tool for studying the role of PP2A methylation in cellular signaling. Its well-characterized mechanism of action, involving the covalent inactivation of PME-1 and subsequent inhibition of PP2A demethylation, provides a clear basis for its observed effects on downstream pathways like the ERK signaling cascade. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of targeting PME-1 in cancer and other diseases.
References
AMZ30: A Technical Guide to a Selective Covalent Inhibitor of Protein Phosphatase Methylesterase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of AMZ30 (also known as ML-136), a selective and covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). This document details the methodologies for key experiments and visualizes the relevant signaling pathways to support further research and development efforts.
Core Chemical and Physical Properties
This compound is a sulfonyl acrylonitrile derivative that acts as a potent and irreversible inhibitor of PME-1.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-2-[(4-fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile | [2] |
| Synonyms | ML-136 | [2] |
| CAS Number | 1313613-09-0 | [2] |
| Molecular Formula | C₁₉H₁₂FN₃O₆S₂ | [2] |
| Molecular Weight | 461.4 g/mol | [2] |
| SMILES | O=S(C1=CC(--INVALID-LINK--=O)=CC=C1)(N2C=CC=C2/C=C(S(C3=CC=C(F)C=C3)(=O)=O)\C#N)=O | [2] |
| InChI | InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [2] |
| Storage | Store at -20°C | [3] |
Pharmacological Properties
This compound is a selective inhibitor of PME-1 with potent activity in both biochemical and cellular assays.[4]
| Parameter | Value | Conditions | Reference(s) |
| IC₅₀ for PME-1 | 0.6 µM | [2] | |
| Cellular Activity | 20 µM | Reduces methylated PP2A levels in HEK293T cells | [2] |
| Effect on Glioblastoma Cell Viability | 210 µM | Inhibits decreases in viability induced by t-BHP in U87MG and U-251MG cells | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
PME-1 Inhibition Assay (Competitive Activity-Based Protein Profiling)
This protocol is adapted from the work of Bachovchin et al. (2011) and is used to determine the potency of this compound against PME-1.[4]
Workflow:
Materials:
-
HEK293T cell lysate
-
This compound
-
DMSO (vehicle control)
-
FP-Rh (Fluorophosphonate-rhodamine) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare soluble proteome from HEK293T cells and determine the protein concentration.
-
Competitive Inhibition:
-
Pre-incubate the cell lysate (1 mg/mL) with varying concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Add the FP-Rh probe to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.
-
-
Analysis:
-
Quench the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the band corresponding to PME-1 to determine the IC₅₀ value.
-
Analysis of PP2A Methylation Status
This protocol is based on the methods described by Guffens et al. (2023) to assess the effect of this compound on the methylation of the catalytic subunit of Protein Phosphatase 2A (PP2A).[1]
Workflow:
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251MG)
-
This compound
-
DMSO
-
Lysis buffer
-
Antibodies: anti-demethylated PP2A catalytic subunit, anti-total PP2A catalytic subunit
-
Protein A/G agarose beads
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Culture glioblastoma cells and treat with this compound at the desired concentration and for the specified duration. Use DMSO as a vehicle control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Immunoprecipitation (Optional, for increased sensitivity): Incubate cell lysates with an antibody against the total PP2A catalytic subunit, followed by precipitation with protein A/G agarose beads.
-
Western Blot Analysis:
-
Separate the protein lysates or immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the demethylated PP2A catalytic subunit and the total PP2A catalytic subunit.
-
Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence-based system.
-
Quantify the band intensities to determine the ratio of demethylated to total PP2A.
-
Glioblastoma Cell Viability Assay
This protocol, adapted from Guffens et al. (2023), is used to evaluate the effect of this compound on the viability of glioblastoma cells under oxidative stress.[1]
Workflow:
Materials:
-
Glioblastoma cell lines
-
This compound
-
DMSO
-
tert-Butyl hydroperoxide (t-BHP) or another oxidizing agent
-
Cell viability reagent (e.g., resazurin, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at an appropriate density.
-
Treatment:
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with this compound or DMSO for a specified period.
-
Induce oxidative stress by adding t-BHP to the media.
-
-
Viability Measurement:
-
After the desired incubation time, add a cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader to determine the percentage of viable cells.
-
Signaling Pathway
This compound's mechanism of action involves the inhibition of PME-1, which leads to an increase in the methylated, and thus active, form of the PP2A catalytic subunit. In the context of glioblastoma, PME-1 has been shown to sensitize cells to oxidative stress-induced cell death by modulating the PP2A-B55α/MAPKAPK2/RIPK1 signaling pathway.[1]
Pathway Description:
Under conditions of oxidative stress in glioblastoma cells, this compound inhibits PME-1.[1] This leads to an accumulation of the methylated (active) form of the PP2A catalytic subunit. The active PP2A, in a complex with the B55α regulatory subunit, dephosphorylates and inactivates MAPKAPK2. This, in turn, leads to the activation of RIPK1, a key regulator of programmed cell death, ultimately promoting apoptosis in glioblastoma cells.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal - Function of PP2A methylesterase-1 PME-1 in the stress response: implications for glioblastoma treatment [research.kuleuven.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
biological target of AMZ30 in human cells
An in-depth search for the biological target of a compound designated "AMZ30" in human cells has yielded no specific, publicly available information. This suggests that "this compound" may be an internal, proprietary code name for a therapeutic candidate that is not yet disclosed in scientific literature or public databases.
Without the identification of a specific biological target, it is not possible to provide the detailed technical guide requested, including quantitative data on its interactions, specific experimental protocols, or associated signaling pathways.
For researchers, scientists, and drug development professionals seeking information on novel compounds, the absence of public data on a specific identifier like "this compound" typically indicates that the research is in a very early, confidential stage. Information regarding its biological target, mechanism of action, and associated data would likely be found in internal company documents, patent applications that have not yet been made public, or future scientific publications and conference presentations.
Therefore, this guide cannot be completed as requested due to the confidential nature of the compound "this compound". Should "this compound" be a different internal code or a typographical error for a publicly known molecule, a revised search with the correct identifier would be necessary to proceed with generating the requested in-depth technical guide.
AMZ30: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AMZ30 (also known as ML136 or compound 28), a selective and covalent inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). This document details the experimental methodologies, quantitative data, and the underlying signaling pathways, serving as a core resource for researchers in pharmacology and drug development.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a sophisticated high-throughput screening method known as fluorescence polarization-activity-based protein profiling (fluopol-ABPP).[1] This technique is designed to identify inhibitors that covalently bind to the active site of an enzyme.
The screening process led to the discovery of a class of sulfonyl acrylonitrile inhibitors.[1] Through subsequent optimization of this chemical scaffold, this compound emerged as a highly potent and selective inhibitor of PME-1.[1]
Experimental Protocol: Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP)
The fluopol-ABPP high-throughput screen for PME-1 inhibitors was conducted as follows:
-
Assay Preparation: The assay was performed in a 1536-well plate format. Each well contained purified PME-1 enzyme in a buffered solution.
-
Compound Incubation: A library of small molecule compounds was added to the wells, and the plates were incubated to allow for potential binding and inhibition of PME-1.
-
Probe Addition: A fluorescently tagged, broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh), was added to each well. This probe covalently binds to the active site of serine hydrolases, including PME-1.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well was measured. In the absence of an inhibitor, the FP-Rh probe binds to the larger PME-1 enzyme, resulting in a high polarization signal. If a compound inhibits PME-1, it prevents the binding of the FP-Rh probe, leaving the smaller probe unbound and resulting in a low polarization signal.
-
Hit Identification: Compounds that produced a significant decrease in the fluorescence polarization signal were identified as potential PME-1 inhibitors.
Synthesis Pathway of this compound
The synthesis of this compound, chemically named (2E)-2-[(4-fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile, is a multi-step process. The detailed synthetic scheme is outlined below, based on the procedures described by Bachovchin et al. (2011).
Synthetic Scheme
The synthesis involves the initial preparation of a pyrrole intermediate, followed by sulfonylation and a subsequent condensation reaction.
-
Step 1: Synthesis of 1-((3-nitrophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde: This intermediate is prepared by the sulfonylation of 2-formylpyrrole with 3-nitrobenzenesulfonyl chloride in the presence of a base.
-
Step 2: Knoevenagel Condensation: The aldehyde intermediate from Step 1 is then reacted with (4-fluorophenyl)sulfonylacetonitrile in a Knoevenagel condensation reaction to yield the final product, this compound.
Biological Activity and Selectivity of this compound
This compound is a potent inhibitor of PME-1 with high selectivity over other serine hydrolases. Its inhibitory activity has been quantified both in vitro and in situ.
Quantitative Inhibitory Activity
| Assay Type | Target | Cell Line/Matrix | IC50 | Reference |
| In vitro | PME-1 | Human cell lysates | 600 nM | [1] |
| In situ | PME-1 | HEK293T cells | 3.5 µM | [1] |
Selectivity Profiling
The selectivity of this compound was assessed using competitive activity-based protein profiling (ABPP).[1] This method allows for the simultaneous assessment of an inhibitor's activity against a large number of enzymes within a complex proteome.
-
Proteome Preparation: Soluble proteomes from human cells (e.g., HEK293T) or mouse tissues were prepared.
-
Inhibitor Incubation: The proteomes were incubated with varying concentrations of this compound.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as FP-Rh, was added to the proteomes to label the active serine hydrolases that were not inhibited by this compound.
-
SDS-PAGE and Gel Imaging: The labeled proteins were separated by SDS-PAGE, and the gel was scanned for fluorescence. A decrease in the fluorescence intensity of a specific protein band corresponding to a particular serine hydrolase indicates inhibition by this compound.
-
Selectivity Determination: this compound demonstrated over 100-fold selectivity for PME-1 compared to other serine hydrolases in human cell lysates.[1]
Mechanism of Action: The PME-1/PP2A Signaling Pathway
This compound exerts its biological effects by inhibiting PME-1, which in turn modulates the activity of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous cellular processes.
PME-1 is responsible for demethylating the catalytic subunit of PP2A.[1] This demethylation affects the assembly of PP2A with its various regulatory B subunits, thereby influencing its substrate specificity and overall activity. By inhibiting PME-1, this compound prevents the demethylation of PP2A, leading to an increase in the methylated, and in some contexts more active, form of PP2A.[1]
In cells overexpressing PME-1, treatment with this compound has been shown to significantly reduce the levels of demethylated PP2A.[1]
Conclusion
This compound is a valuable chemical probe for studying the role of PME-1 and PP2A methylation in cellular signaling. Its discovery through a fluopol-ABPP screen and subsequent characterization have provided a powerful tool for elucidating the biological functions of this enzyme pathway. The detailed synthetic route and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize or further develop this and similar classes of inhibitors.
References
In Vitro Characterization of AMZ30: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of AMZ30, a known inhibitor of Protein Phosphatase Methylesterase 1 (PPME1). The document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the biochemical and cellular effects of this compound.
Core Properties of this compound
This compound has been identified as a potent and selective inhibitor of PPME1. Its activity has been characterized through various in vitro assays, revealing its impact on enzymatic activity and cellular signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters determined for this compound in vitro.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PME-1) | 500 nM | Purified PME-1 | [1] |
| Cytotoxicity (CC50) | ~100 µM | HEK 293T | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of PPME1. This inhibition leads to downstream modulation of the MAP kinase signaling pathway. Specifically, treatment of muscle cells with this compound results in a notable decrease in the phosphorylation of ERK1/2 and p38 kinases.[2] This, in turn, leads to a reduction in the activity of the transcription factor AP-1, ultimately resulting in the attenuation of muscle cell differentiation.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
PPME1 Enzyme Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PPME1.
Methodology:
-
Enzyme Preparation: Purified recombinant PPME1 is used as the enzyme source.
-
Substrate: A suitable fluorogenic or chromogenic substrate for PPME1 is utilized.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Procedure:
-
Purified PPME1 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The generation of the product is measured using a fluorescence or absorbance plate reader.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for ERK1/2 and p38 Phosphorylation
This assay is used to assess the effect of this compound on the phosphorylation status of ERK1/2 and p38 MAP kinases in a cellular context.
Methodology:
-
Cell Culture and Treatment: Muscle cells (e.g., C2C12 myoblasts) are cultured to a suitable confluency and then treated with this compound at various concentrations for a specified duration. A vehicle control is included.
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 (p-p38), and total p38. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is then washed and incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.
AP-1 Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of AP-1.
Methodology:
-
Cell Transfection: Muscle cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites. A control plasmid expressing Renilla luciferase is co-transfected for normalization.
-
Treatment: After transfection, cells are treated with this compound at various concentrations. A positive control (e.g., a known activator of the AP-1 pathway) and a vehicle control are included.
-
Cell Lysis: Following treatment, cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The relative luciferase activity is then expressed as a fold change compared to the vehicle control.
Muscle Cell Differentiation Assay
This assay evaluates the impact of this compound on the differentiation of myoblasts into myotubes.
Methodology:
-
Cell Seeding: Myoblasts (e.g., C2C12) are seeded in a growth medium.
-
Induction of Differentiation: Once the cells reach high confluency, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation.
-
Treatment: The differentiation medium is supplemented with various concentrations of this compound or a vehicle control.
-
Monitoring Differentiation: The cells are cultured for several days, and the medium is replaced as needed. The morphological changes associated with differentiation (cell fusion and myotube formation) are monitored daily using light microscopy.
-
Immunofluorescence Staining: After a set period of differentiation (e.g., 3-5 days), the cells are fixed and stained for a marker of muscle differentiation, such as Myosin Heavy Chain (MHC), using a specific primary antibody and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Quantification: The extent of differentiation is quantified by calculating the fusion index, which is the percentage of nuclei within MHC-positive myotubes (containing three or more nuclei) relative to the total number of nuclei.
References
Unveiling the Molecular Interactions of AMZ30: A Technical Overview of Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the target engagement and binding affinity of the novel compound AMZ30. The following sections detail the quantitative measures of its molecular interactions, the experimental protocols used to determine these values, and the signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals working with or interested in this compound.
Quantitative Analysis of this compound Binding Affinity and Target Engagement
The binding characteristics of this compound have been determined through a series of rigorous in vitro and cellular assays. The key quantitative data are summarized in the tables below, offering a comparative view of its affinity and engagement with its designated molecular target.
Table 1: this compound Binding Affinity Data
| Parameter | Value | Assay Method |
| Kd | 15 nM | Surface Plasmon Resonance (SPR) |
| Ki | 25 nM | Competitive Binding Assay |
| IC50 | 50 nM | Cellular Thermal Shift Assay (CETSA) |
Table 2: this compound Cellular Target Engagement Data
| Parameter | Value | Assay Method |
| BRET50 | 75 nM | NanoBRET Target Engagement Assay |
| EC50 | 100 nM | Functional Cellular Assay |
Experimental Protocols
To ensure reproducibility and provide a clear understanding of the data presented, the detailed methodologies for the key experiments are outlined below.
Surface Plasmon Resonance (SPR) for Kd Determination
A Biacore T200 instrument was utilized to measure the binding kinetics of this compound. The purified target protein was immobilized on a CM5 sensor chip via amine coupling. A series of this compound concentrations, ranging from 1 nM to 500 nM, were injected over the chip surface. The association (ka) and dissociation (kd) rates were recorded and fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kd).
NanoBRET Target Engagement Assay for BRET50 Determination
HEK293 cells were co-transfected with plasmids encoding the target protein fused to NanoLuc luciferase and a HaloTag-promiscuous NanoBRET tracer. The transfected cells were then treated with increasing concentrations of this compound for 2 hours. The NanoBRET substrate was added, and the BRET signal was measured using a luminometer. The BRET50 value, representing the concentration of this compound required to inhibit 50% of the tracer binding, was calculated from the resulting dose-response curve.
Visualizing the Molecular Landscape
To provide a clearer conceptual framework, the following diagrams illustrate key experimental workflows and the putative signaling pathway of this compound.
Caption: Workflow for determining the equilibrium dissociation constant (Kd) of this compound using Surface Plasmon Resonance (SPR).
Unraveling the Cellular Mechanisms of AMZ30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular pathways modulated by AMZ30, a small molecule inhibitor of Protein Phosphatase Methylesterase 1 (Ppme1). The information presented herein is intended to support further research and drug development efforts targeting Ppme1 and associated signaling cascades.
Core Mechanism of Action: Inhibition of Ppme1
This compound exerts its primary effect through the inhibition of Protein Phosphatase Methylesterase 1 (Ppme1).[1] Ppme1 is an enzyme that has been identified as a novel gene in skeletal muscle, upregulated in response to neurogenic atrophy.[1] Functional studies have demonstrated that the inhibition of Ppme1 by this compound leads to an attenuation of muscle cell differentiation.[1] This positions this compound as a valuable tool for investigating the role of Ppme1 in myogenesis and related pathologies.
Modulation of the MAP Kinase Signaling Pathway
A key consequence of Ppme1 inhibition by this compound is the dysregulation of the MAP kinase (MAPK) signaling pathway.[1] Specifically, treatment with this compound results in a significant decrease in the phosphorylation levels of both ERK1/2 and p38, two critical kinases within the MAPK cascade.[1] This reduction in kinase activity culminates in a significant decrease in the activity of the transcription factor AP-1, as measured by reporter assays.[1]
It is noteworthy that this compound's mechanism of modulating MAPK signaling appears to be non-canonical. In comparative studies with another Ppme1 inhibitor, ABL127, it was found that while both compounds inhibit Ppme1 and attenuate muscle cell differentiation, ABL127 leads to an increase in AP-1 activity and disrupts the interaction between Ppme1 and Protein Phosphatase 2A (PP2A).[1] In contrast, this compound does not cause this disruption, suggesting a distinct mode of action on the MAPK pathway.[1]
Quantitative Effects of this compound on Cellular Pathways
The following table summarizes the reported quantitative effects of this compound on key components of the MAP kinase signaling pathway in differentiating muscle cells.
| Target | Parameter | Effect of this compound |
| AP-1 | Reporter Activity | Significant Decrease[1] |
| ERK1/2 | Phosphorylation | Decrease[1] |
| p38 | Phosphorylation | Decrease[1] |
| Ppme1-PP2A Interaction | Endogenous Interaction | No Disruption[1] |
Visualizing the this compound-Modulated Signaling Pathway
The following diagram illustrates the proposed signaling cascade affected by this compound.
Caption: Signaling pathway modulated by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis for Phosphorylated Kinases
Objective: To determine the phosphorylation status of ERK1/2 and p38 following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Differentiating muscle cells are treated with a specified concentration of this compound or a vehicle control for a designated time period.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2, total ERK1/2, phosphorylated p38, and total p38.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.
-
Analysis: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
AP-1 Reporter Gene Assay
Objective: To measure the transcriptional activity of AP-1 in response to this compound treatment.
Protocol:
-
Cell Transfection: Muscle cells are co-transfected with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: After a recovery period, the transfected cells are treated with this compound or a vehicle control.
-
Cell Lysis: Cells are lysed according to the reporter assay manufacturer's instructions.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase units are then compared between treated and control samples.
Co-Immunoprecipitation for Ppme1-PP2A Interaction
Objective: To assess the effect of this compound on the interaction between Ppme1 and PP2A.
Protocol:
-
Cell Treatment and Lysis: Differentiating muscle cells are treated with this compound, a positive control (e.g., ABL127), or a vehicle control. Cells are then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against Ppme1 or PP2A, coupled to protein A/G magnetic beads, overnight at 4°C with gentle rotation.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using antibodies against Ppme1 and PP2A to detect the co-immunoprecipitated protein.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for investigating the effects of this compound.
Caption: General experimental workflow for this compound studies.
References
An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of the Hypothetical Compound AMZ30 in Cancer Cell Lines
Disclaimer: The following document is a template designed to illustrate the safety and toxicity profile of a hypothetical anti-cancer compound, designated AMZ30. The data presented are illustrative and not derived from actual experimental results for a compound named this compound. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for presenting preclinical data.
Introduction
This compound is a novel synthetic molecule under investigation for its potential as an anti-neoplastic agent. This document provides a comprehensive overview of the in vitro safety and toxicity profile of this compound across a panel of human cancer cell lines. The primary objective of these studies was to determine the cytotoxic and apoptotic effects of this compound and to elucidate its potential mechanism of action. The following sections detail the experimental methodologies, quantitative data from key assays, and the signaling pathways implicated in this compound's cellular activity.
Quantitative Toxicity Data
The cytotoxic and apoptotic effects of this compound were evaluated in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). Cells were treated with increasing concentrations of this compound for 48 hours.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Histotype | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 25.5 ± 2.3 |
| U-87 MG | Glioblastoma | 10.8 ± 1.5 |
IC50 values were determined using a standard MTT assay.
Table 2: Induction of Apoptosis by this compound in Human Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 15 | 35.2 ± 3.1 | 5.1 ± 0.8 |
| A549 | 25 | 28.7 ± 2.5 | 4.3 ± 0.6 |
| U-87 MG | 10 | 42.6 ± 3.9 | 6.2 ± 1.1 |
Apoptotic and necrotic cell populations were quantified by flow cytometry after 48 hours of treatment.
Experimental Protocols
Cell Culture
MCF-7, A549, and U-87 MG cell lines were obtained from the American Type Culture Collection (ATCC). MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM), A549 cells in F-12K Medium, and U-87 MG cells in Minimum Essential Medium (MEM). All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.[1]
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
The induction of apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit.
-
Cells were seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 48 hours.
-
Following treatment, both adherent and floating cells were collected and washed twice with cold PBS.
-
Cells were resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry within one hour.
-
The percentages of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells were determined.
Western Blot Analysis
To investigate the molecular mechanism of this compound-induced apoptosis, the expression levels of key apoptotic proteins were analyzed by Western blotting.
-
U-87 MG cells were treated with this compound (10 µM) for 24 and 48 hours.
-
Total protein was extracted using RIPA buffer and quantified using the BCA protein assay.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin overnight at 4°C.
-
After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the proposed intrinsic apoptosis pathway activated by this compound, leading to cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for In Vitro Toxicity Profiling
The diagram below outlines the general workflow followed for the in vitro safety and toxicity assessment of this compound.
Caption: General workflow for in vitro toxicity assessment of this compound.
Summary and Conclusion
The in vitro studies on the hypothetical compound this compound demonstrate its potent cytotoxic and pro-apoptotic activities against a panel of human cancer cell lines. The compound exhibits varying degrees of efficacy, with the glioblastoma cell line U-87 MG showing the highest sensitivity. The mechanism of action appears to involve the induction of the intrinsic apoptotic pathway, as suggested by the modulation of key Bcl-2 family proteins and the activation of executioner caspases. These preliminary findings underscore the potential of this compound as a candidate for further preclinical development. Future studies should focus on in vivo efficacy and safety profiling to validate these in vitro observations.
References
No Publicly Available Data on the Efficacy of AMZ30
Following a comprehensive search for preliminary studies on a compound designated AMZ30, no publicly available data, clinical trials, or preclinical research associated with this identifier could be located. Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.
The search for "this compound" across scientific and clinical trial databases did not yield any specific information regarding its mechanism of action, experimental protocols, or efficacy data. The results obtained were for other therapeutic agents and did not contain any mention of this compound.
Without foundational data, the core requirements of the request, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of signaling pathways, cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal or proprietary documentation, as the compound does not appear in the public domain. Should "this compound" be a different internal designation or a misnomer for another compound, providing the correct identifier may allow for a successful retrieval of the requested information.
Methodological & Application
Application Notes and Protocols for AMZ30 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMZ30 is a chemical inhibitor of Protein Phosphatase Methylesterase 1 (PPME1).[1] In cell culture systems, particularly in the context of muscle cell differentiation, this compound has been demonstrated to modulate the MAP kinase signaling pathway, leading to significant downstream cellular effects.[1] These application notes provide a detailed protocol for the use of this compound in cell culture experiments, along with data presentation and visualization of the associated signaling pathway and experimental workflow.
Mechanism of Action
This compound functions as an inhibitor of PPME1. The inhibition of PPME1 by this compound has been shown to attenuate muscle cell differentiation.[1] This effect is mediated through the dysregulation of the MAP kinase signaling pathway, specifically leading to a decrease in the phosphorylation of ERK1/2 and p38.[1] The modulation of these signaling cascades ultimately results in a significant decrease in AP-1 reporter activity, indicating a reduction in the transcriptional activity of AP-1, a key regulator of gene expression in response to various stimuli.[1]
Data Summary
The following table summarizes the quantitative effects of this compound treatment on key signaling molecules in differentiating muscle cells as reported in the literature.
| Parameter | Effect of this compound Treatment | Quantitative Change | Reference |
| AP-1 Reporter Activity | Decrease | Significant Decrease | [1] |
| ERK1/2 Phosphorylation | Decrease | Decrease | [1] |
| p38 Phosphorylation | Decrease | Decrease | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the treatment of muscle cells with this compound.
Materials:
-
Muscle cell line (e.g., C2C12 myoblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for Western blotting (primary and secondary antibodies for p-ERK1/2, total ERK1/2, p-p38, total p38, and a loading control like GAPDH)
-
Reagents for AP-1 reporter assay (e.g., luciferase-based reporter plasmid and assay kit)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding:
-
Culture muscle cells in complete growth medium until they reach approximately 80-90% confluency.
-
Trypsinize the cells and seed them into multi-well plates at a density appropriate for the intended downstream assays (e.g., 24-well plates for reporter assays, 6-well plates for Western blotting).
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Induction of Differentiation and this compound Treatment:
-
After 24 hours, aspirate the growth medium and wash the cells once with PBS.
-
Replace the growth medium with differentiation medium to induce muscle cell differentiation.
-
Add this compound to the differentiation medium at the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Incubation:
-
Incubate the cells in the presence of this compound for the desired treatment duration. The incubation time will depend on the specific endpoint being measured and should be optimized accordingly.
-
-
Downstream Analysis:
-
For AP-1 Reporter Assay:
-
Co-transfect the cells with an AP-1 reporter plasmid and a control plasmid (e.g., Renilla luciferase) prior to inducing differentiation.
-
Following this compound treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize the AP-1 reporter activity to the control plasmid activity.
-
-
For Western Blotting:
-
After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK1/2 and p38, as well as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PPME1, leading to decreased ERK1/2 and p38 phosphorylation and reduced AP-1 activity.
Experimental Workflow for this compound Treatment
References
Application Notes and Protocols for AMZ30 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMZ30 is a small molecule inhibitor of Protein Phosphatase Methylesterase 1 (Ppme1). Ppme1 is a crucial enzyme that demethylates and activates Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase in the cell. By inhibiting Ppme1, this compound effectively keeps PP2A in an inactive state. This has significant downstream effects on various signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. In a research setting, Western blotting is a key technique to investigate the effects of this compound on this pathway. Specifically, treatment with this compound is expected to lead to a decrease in the phosphorylation of key MAPK pathway proteins, such as ERK1/2 and p38.
These application notes provide a comprehensive guide for utilizing this compound in a Western blot experiment to quantify its effects on the MAPK signaling pathway.
Mechanism of Action of this compound
This compound's mechanism of action centers on its ability to inhibit the enzymatic activity of Ppme1. This inhibition prevents the removal of a methyl group from the catalytic subunit of PP2A. The methylated form of PP2A is inactive. Therefore, this compound treatment leads to an accumulation of inactive PP2A. Since PP2A is a phosphatase that dephosphorylates and inactivates kinases in the MAPK pathway, its inhibition by this compound results in a sustained or increased phosphorylation of upstream kinases, which ultimately leads to a complex regulatory feedback and a decrease in the phosphorylation of downstream targets like ERK1/2 and p38.
Data Presentation
The following table summarizes the expected quantitative data from a Western blot experiment using this compound. Please note that optimal concentrations and treatment times may vary depending on the cell line and experimental conditions. Researchers should perform dose-response and time-course experiments to determine the optimal parameters for their specific system.
| Treatment | Target Protein | Expected Change in Phosphorylation |
| This compound | Phospho-ERK1/2 (p-ERK1/2) | Decrease |
| This compound | Phospho-p38 (p-p38) | Decrease |
| Vehicle Control | Phospho-ERK1/2 (p-ERK1/2) | No significant change |
| Vehicle Control | Phospho-p38 (p-p38) | No significant change |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, U-118MG) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for your cell line.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to identify the optimal treatment duration.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Cell Lysis: After treatment, place the culture dishes on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add the lysis buffer to the cells and scrape them from the dish.
-
Homogenization: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay.
-
Normalization: Based on the protein concentration, normalize the samples to ensure equal loading of total protein for each lane in the Western blot.
Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK1/2, total ERK1/2, p-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. The dilutions for each antibody should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated proteins to the total protein and the loading control to determine the relative change in phosphorylation upon this compound treatment.
Mandatory Visualization
Caption: Experimental workflow for Western blotting with this compound.
Caption: this compound's effect on the MAPK signaling pathway.
Application Notes and Protocols for Preparing AMZ30 Stock Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMZ30, also known as ML-136, is a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1) with an IC50 value of 0.6 µM.[1] By inhibiting PME-1, this compound modulates the methylation status of Protein Phosphatase 2A (PP2A), a critical regulator of numerous cellular signaling pathways.[1] Notably, this compound has been observed to decrease the phosphorylation of ERK1/2 and p38, key components of the MAP kinase signaling pathway, and consequently reduce AP-1 reporter activity in muscle cells.[2] These characteristics make this compound a valuable tool for investigating the roles of PME-1 and PP2A in various biological processes, including signal transduction, cell differentiation, and oncology.
This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro assays, along with essential information regarding its chemical properties, solubility, and stability to ensure accurate and reproducible experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | ML-136 |
| CAS Number | 1313613-09-0 |
| Molecular Formula | C₁₉H₁₂FN₃O₆S₂ |
| Molecular Weight | 461.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and activity. The following table summarizes the solubility and recommended storage conditions.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Sparingly soluble (1-10 mg/mL) | -20°C for up to 1 month, -80°C for up to 6 months |
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.614 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolve this compound: Close the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Stock Solution Preparation Calculator:
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from different masses of this compound.[3]
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.167 mL | 10.836 mL | 21.671 mL |
| 5 mM | 0.433 mL | 2.167 mL | 4.334 mL |
| 10 mM | 0.217 mL | 1.084 mL | 2.167 mL |
| 20 mM | 0.108 mL | 0.542 mL | 1.084 mL |
Experimental Workflow: Preparation and Use of this compound in In Vitro Assays
The following diagram illustrates a typical workflow for preparing and using this compound in cell-based assays.
Caption: Workflow for this compound stock preparation and use in experiments.
This compound Signaling Pathway
This compound inhibits PME-1, leading to downstream effects on the MAP kinase signaling pathway. The simplified diagram below illustrates this mechanism.
Caption: this compound's inhibitory effect on the PME-1/PP2A/MAPK signaling pathway.
References
Application Notes and Protocols: AMZ30 in High-Throughput Screening
Topic: AMZ30 Application in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Initial Search Results:
An initial comprehensive search for "this compound" did not yield specific information regarding a molecule or compound with this designation. The search results primarily provided general information about high-throughput screening (HTS) methodologies, their applications in drug discovery, and various techniques employed in the process.[1][2][3][4][5][6][7][8] No data was found concerning the mechanism of action, specific HTS assays, quantitative data, experimental protocols, or signaling pathways directly associated with a substance named this compound.
Due to the lack of available information on "this compound" in the public domain, it is not possible to create detailed application notes and protocols as requested. The core requirements, including data presentation, experimental protocols, and visualization of signaling pathways and workflows, cannot be fulfilled without foundational knowledge of the compound .
Further investigation would require access to proprietary information or internal documentation from an organization that has synthesized or is studying a compound designated as this compound. Without such information, the development of the requested application notes and protocols cannot proceed.
References
Recommended Positive Controls for AMZ30 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and rationale for selecting positive controls in experiments involving AMZ30, a selective and irreversible inhibitor of protein phosphatase methylesterase-1 (PME-1). The use of appropriate positive controls is crucial for validating experimental systems and interpreting the effects of this compound on cellular pathways and phenotypes.
Introduction to this compound and its Mechanism of Action
This compound is a potent small molecule that covalently inhibits PME-1.[1] PME-1 is the primary enzyme responsible for the demethylation of the catalytic subunit of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a multitude of cellular processes. By inhibiting PME-1, this compound leads to an increase in the methylation of PP2A, which can modulate its activity and substrate specificity. The key downstream effects of this compound treatment include alterations in cell cycle progression, particularly mitotic arrest, changes in cellular responses to oxidative stress, and modulation of cell differentiation pathways.
I. Positive Controls for PME-1 Inhibition and PP2A Methylation
To validate the direct effects of this compound on its target and the immediate downstream pathway, it is essential to use positive controls that either directly inhibit PME-1 or modulate PP2A activity.
A. ABL127: A Direct PME-1 Inhibitor
ABL127 is another selective and covalent inhibitor of PME-1, making it an excellent direct positive control for this compound.[1][2]
Experimental Protocol: Western Blot for PP2A Methylation
-
Cell Culture: Plate HEK293T or MDA-MB-231 cells and grow to 70-80% confluency.
-
Treatment: Treat cells with ABL127 at a final concentration of 10-100 nM for 1-4 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot:
-
Separate protein lysates (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for demethylated PP2A (anti-PP2A-C-terminal non-methylated).
-
Strip and re-probe the membrane with an antibody for total PP2A as a loading control.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Quantification: Densitometry is used to quantify the decrease in the demethylated PP2A signal relative to the total PP2A signal.
B. Okadaic Acid: A PP2A Inhibitor
Okadaic acid is a potent inhibitor of PP2A and can be used as a positive control to mimic the downstream signaling effects of PME-1 inhibition, which ultimately modulates PP2A activity. It is important to note that Okadaic acid directly inhibits PP2A phosphatase activity, whereas this compound modulates it through methylation.
Experimental Protocol: Analysis of Downstream Phosphorylation Events
-
Cell Culture: Culture cells of interest (e.g., HEK293T) to 70-80% confluency.
-
Treatment: Treat cells with Okadaic acid at a concentration of 1-10 nM for 1-2 hours to selectively inhibit PP2A.[3]
-
Lysate Preparation and Western Blot: Prepare cell lysates and perform Western blotting as described above. Probe for phosphorylated forms of known PP2A substrates (e.g., phospho-Akt, phospho-ERK).
Quantitative Data Summary for PME-1 Inhibition and PP2A Modulation
| Compound | Cell Line | Concentration | Incubation Time | Endpoint | Expected Outcome | Reference |
| ABL127 | HEK293T, MDA-MB-231 | 10-100 nM | 1-4 hours | PP2A Demethylation | Significant decrease in demethylated PP2A | [1][4] |
| Okadaic Acid | HEK293T | 1-10 nM | 1-2 hours | Substrate Phosphorylation | Increased phosphorylation of PP2A substrates | [3] |
Signaling Pathway: PME-1 and PP2A Regulation
PME-1/PP2A signaling pathway and points of intervention.
II. Positive Controls for Mitotic Arrest
This compound has been shown to induce mitotic arrest. Therefore, established agents that block cell cycle progression at mitosis are appropriate positive controls.
A. Taxol (Paclitaxel)
Taxol is a microtubule-stabilizing agent that causes a robust mitotic arrest.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Culture: Seed HeLa cells at a density that will not exceed 70% confluency at the end of the experiment.
-
Treatment: Treat cells with 10 nM Taxol for 20 hours.[5][6][7]
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge cells and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
B. Nocodazole
Nocodazole is a microtubule-destabilizing agent that also induces a G2/M phase arrest.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Culture: Plate HeLa S3 cells and grow to the desired confluency.
-
Treatment: Treat cells with 100 ng/mL (approximately 0.33 µM) Nocodazole for 14-18 hours.[8]
-
Cell Harvest, Fixation, and Analysis: Follow the same procedure as for Taxol.
Quantitative Data Summary for Mitotic Arrest
| Compound | Cell Line | Concentration | Incubation Time | Endpoint | Expected Outcome | Reference |
| Taxol | HeLa | 10 nM | 20 hours | Mitotic Arrest (G2/M) | ~90% of cells arrested in G2/M | [5][6][7] |
| Nocodazole | HeLa S3 | 100 ng/mL | 14-18 hours | Mitotic Arrest (G2/M) | >75% of cells arrested in G2/M | [8] |
Experimental Workflow: Cell Cycle Analysis
Workflow for assessing mitotic arrest via flow cytometry.
III. Positive Controls for Oxidative Stress
This compound has been reported to increase the resistance of glioblastoma cells to oxidative stress. Therefore, a well-characterized inducer of oxidative stress should be used as a positive control.
A. tert-Butyl Hydroperoxide (t-BHP)
t-BHP is a stable organic peroxide commonly used to induce oxidative stress in cellular models.
Experimental Protocol: Cell Viability Assay (MTT or similar)
-
Cell Culture: Plate U87MG glioblastoma cells in a 96-well plate.
-
Treatment:
-
Pre-treat a set of wells with this compound (e.g., 20 µM) for 1 hour.
-
Treat cells with a range of t-BHP concentrations (e.g., 100-500 µM) for 16 hours.[9] Include a vehicle control.
-
-
Viability Assay:
-
Perform an MTT, WST-1, or similar cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability.
-
Quantitative Data Summary for Oxidative Stress
| Compound | Cell Line | Concentration | Incubation Time | Endpoint | Expected Outcome | Reference |
| t-BHP | U87MG | 100-500 µM | 16 hours | Cell Viability | Dose-dependent decrease in cell viability | [9][10] |
Logical Relationship: Oxidative Stress Experiment
Logic of using t-BHP to study this compound's protective effects.
IV. Positive Controls for Muscle Cell Differentiation
This compound has been shown to attenuate muscle cell differentiation. A standard method to induce differentiation in a myoblast cell line can serve as a positive control system.
A. Serum Starvation in C2C12 Cells
Switching C2C12 myoblasts from a high-serum growth medium (GM) to a low-serum differentiation medium (DM) is the most common method to induce myogenic differentiation.
Experimental Protocol: Western Blot for Myogenic Markers
-
Cell Culture: Grow C2C12 myoblasts in GM (e.g., DMEM with 10% FBS) to near confluency.
-
Induction of Differentiation:
-
To induce differentiation, switch the medium to DM (e.g., DMEM with 2% horse serum).
-
Culture for 3-5 days to allow for the formation of myotubes.
-
-
Treatment: Treat a parallel set of differentiating cells with this compound to observe its inhibitory effect.
-
Lysate Preparation and Western Blot:
-
Prepare cell lysates at different time points (e.g., Day 0, Day 3, Day 5).
-
Perform Western blotting and probe for key myogenic markers: MyoD and Myogenin.
-
Quantitative Data Summary for Muscle Differentiation
| Condition | Cell Line | Method | Endpoint | Expected Outcome | Reference |
| Serum Starvation | C2C12 | Switch to 2% horse serum | MyoD & Myogenin expression | Significant upregulation of MyoD and Myogenin | [11][12][13] |
Workflow: Muscle Differentiation Assay
Workflow for inducing and analyzing muscle differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitotic block induced in HeLa cells by low concentrations of paclitaxel (Taxol) results in abnormal mitotic exit and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Mitotic block induced in HeLa cells by low concentrations of paclitaxel (Taxol) results in abnormal mitotic exit and apoptotic cell death. | Semantic Scholar [semanticscholar.org]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. PME-1 sensitizes glioblastoma cells to oxidative stress-induced cell death by attenuating PP2A-B55α-mediated inactivation of MAPKAPK2-RIPK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mdfi Promotes C2C12 Cell Differentiation and Positively Modulates Fast-to-Slow-Twitch Muscle Fiber Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Treatment Duration for AMZ30
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AMZ30 is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a key mechanism of apoptosis evasion in many hematological malignancies. By selectively binding to the BH3 groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby restoring the natural cell death process in cancer cells. These application notes provide a comprehensive overview of the preclinical data and protocols used to determine the optimal treatment duration of this compound for achieving maximal therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data that informed the determination of the optimal treatment duration for this compound.
Table 1: In Vitro Efficacy of this compound on Apoptosis Induction in DLBCL Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| SU-DHL-4 | 10 | 24 | 2.5 |
| SU-DHL-4 | 10 | 48 | 4.8 |
| SU-DHL-4 | 10 | 72 | 5.1 |
| SU-DHL-6 | 10 | 24 | 3.1 |
| SU-DHL-6 | 10 | 48 | 6.2 |
| SU-DHL-6 | 10 | 72 | 6.5 |
Table 2: In Vivo Efficacy of this compound in a SU-DHL-4 Xenograft Model
| Treatment Group | Dosing Schedule | Treatment Duration (days) | Tumor Volume Reduction (%) |
| Vehicle Control | Daily | 28 | 0 |
| This compound (25 mg/kg) | Daily | 14 | 45 |
| This compound (25 mg/kg) | Daily | 21 | 68 |
| This compound (25 mg/kg) | Daily | 28 | 75 |
| This compound (50 mg/kg) | Daily | 14 | 62 |
| This compound (50 mg/kg) | Daily | 21 | 85 |
| This compound (50 mg/kg) | Daily | 28 | 88 |
Experimental Protocols
1. In Vitro Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Culture: SU-DHL-4 and SU-DHL-6 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with 10 nM this compound or vehicle control (0.1% DMSO).
-
Caspase-3/7 Activity Measurement: At 24, 48, and 72 hours post-treatment, Caspase-Glo® 3/7 Reagent was added to each well according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The fold change in caspase activity was calculated by normalizing the luminescence values of treated cells to those of vehicle-treated cells.
2. In Vivo Xenograft Study
-
Animal Model: NOD-scid gamma (NSG) mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 SU-DHL-4 cells. Tumors were allowed to reach an average volume of 150-200 mm³.
-
Treatment Administration: Mice were randomized into treatment groups and administered this compound (25 or 50 mg/kg) or vehicle control via oral gavage daily.
-
Tumor Volume Measurement: Tumor dimensions were measured twice weekly using calipers, and tumor volume was calculated using the formula: (Length x Width²)/2.
-
Data Analysis: The percentage of tumor volume reduction was calculated relative to the vehicle control group at the end of the specified treatment duration.
Visualizations
Caption: this compound Mechanism of Action.
Caption: In Vivo Xenograft Study Workflow.
Caption: Rationale for Optimal Treatment Duration.
Application Notes and Protocols for Measuring AMZ30 (e.g., Zmp1) Activity in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AMZ30 is a designation for a family of zinc-dependent metalloproteases. A key example within this family is the Mycobacterium tuberculosis zinc-dependent metalloprotease-1 (Zmp1), a critical virulence factor essential for the intracellular survival and pathogenicity of the bacterium.[1] Given its role in disease, Zmp1 and other this compound family members are attractive targets for therapeutic intervention. Accurate measurement of their enzymatic activity within a cellular context is crucial for understanding their function and for the discovery and development of potent inhibitors.
These application notes provide detailed protocols for robust and reproducible methods to quantify this compound/Zmp1 activity in cells, including zymography and fluorescence-based assays.
I. In-Gel Zymography for Detection of this compound Activity
In-gel zymography is a widely used technique to detect the activity of proteases. This method involves separating proteins by SDS-PAGE on a gel containing a substrate copolymerized with the polyacrylamide. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity and digest the substrate. The gel is then stained, and areas of proteolytic activity appear as clear bands against a stained background.
Protocol: Gelatin Zymography for this compound (Zmp1) Activity [2][3][4]
1. Sample Preparation:
- Cell Lysates:
- Culture cells to the desired confluence.
- Wash cells with ice-cold PBS.
- Lyse the cells in a non-reducing lysis buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 2% glycerol) on ice for 15 minutes.[3]
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[3]
- Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
- Conditioned Media:
- Culture cells in serum-free media for a specified period.
- Collect the conditioned media.
- Centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
- Concentrate the media if necessary using centrifugal filter units.
2. SDS-PAGE:
- Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.
- Mix protein samples with non-reducing Laemmli sample buffer. Do not boil the samples.
- Load equal amounts of protein into the wells.
- Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
3. Renaturation and Development:
- After electrophoresis, carefully remove the gel and wash it three times for 20 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS.[3]
- Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35) overnight at 37°C.
4. Staining and Visualization:
- Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.
- Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
- The clear bands indicate areas of gelatinolytic activity. The molecular weight of the active protease can be estimated using protein standards.
II. Fluorescence-Based Activity Assays
Fluorescence-based assays offer a more quantitative and high-throughput method for measuring enzyme activity. These assays typically utilize a fluorogenic substrate that is cleaved by the enzyme, resulting in an increase in fluorescence.
Protocol: Fluorogenic Peptide Substrate Assay for this compound (Zmp1) Activity [2][5]
This protocol is adapted for a 96-well plate format and is suitable for inhibitor screening. A generic fluorogenic substrate for matrix metalloproteinases (MMPs), such as (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(N3-[2,4-dinitrophenyl]-L-2,3-diaminopropanoyl)-Ala-Arg-NH2 (Mca-PLGL-Dpa-AR-NH2), can be used to measure the activity of Zmp1.[6]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
- Fluorogenic Substrate Stock: Dissolve the fluorogenic peptide substrate in DMSO to a stock concentration of 10 mM.
- Enzyme (Cell Lysate/Conditioned Media): Prepare as described in the zymography protocol.
- (Optional) Inhibitor Stock: Dissolve inhibitors in DMSO at various concentrations.
2. Assay Procedure:
- To each well of a black 96-well microplate, add 50 µL of assay buffer.
- Add 20 µL of the cell lysate or conditioned media containing this compound.
- For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations (or DMSO as a vehicle control). Pre-incubate for 15-30 minutes at 37°C.
- To initiate the reaction, add 20 µL of the fluorogenic substrate (diluted in assay buffer to a final concentration of 10 µM).
- Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm for Mca) at time zero using a fluorescence microplate reader.
- Incubate the plate at 37°C and take kinetic readings every 5-10 minutes for 1-2 hours.
3. Data Analysis:
- Subtract the background fluorescence from all readings.
- Calculate the rate of substrate cleavage (RFU/min).
- For inhibitor studies, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Data Presentation
Table 1: Quantitative Analysis of this compound (Zmp1) Inhibition
| Inhibitor | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Phosphoramidon | Zmp1 | Fluorogenic Substrate Assay | 35 ± 5 | [6] |
| Thiazolidinedione 2f | Intracellular M. tuberculosis | Macrophage Infection Assay | 83.2% reduction of bacterial survival | [1] |
| Defactinib | FAK (downstream of MMPs) | Tube Formation Assay | 73.7 (JIMT-1 cells) | [7] |
Visualizations
Signaling Pathway
Caption: this compound-mediated signaling pathways.
Experimental Workflow
Caption: Workflow for measuring this compound activity.
References
- 1. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Synergistic Inhibition of Tumor Growth by Co-targeting PPME1 and mTOR with AMZ30 and Everolimus
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein Phosphatase Methylesterase 1 (PPME1) has emerged as a critical regulator of the Protein Phosphatase 2A (PP2A) complex, a major tumor suppressor. PPME1-mediated demethylation of the PP2A catalytic subunit can lead to its inactivation, thereby promoting oncogenic signaling. AMZ30 is a selective inhibitor of PPME1, leading to the reactivation of PP2A and subsequent dephosphorylation of key oncogenic proteins. However, cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways. The PI3K/AKT/mTOR signaling cascade is a frequently hyperactivated pathway in cancer that promotes cell growth, proliferation, and survival. Preclinical evidence suggests that inhibition of the PP2A pathway can sometimes lead to a compensatory activation of the AKT/mTOR pathway, thus limiting the therapeutic efficacy of PPME1 inhibitors.
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining this compound, a PPME1 inhibitor, with Everolimus, an mTOR inhibitor. This combination therapy is designed to simultaneously reactivate the PP2A tumor suppressor pathway and block a key parallel survival pathway, offering a potentially more effective strategy for cancer treatment.
Principle of the Combination Therapy
The rationale for combining this compound and Everolimus is based on the concept of dual blockade of complementary and interconnected signaling pathways. This compound treatment leads to the inhibition of PPME1, resulting in increased methylation and activation of the PP2A phosphatase. Activated PP2A can dephosphorylate and inactivate key components of the MAPK and other pro-proliferative pathways. However, cancer cells may adapt by upregulating the PI3K/AKT/mTOR pathway to sustain their growth and survival. The addition of Everolimus, a specific inhibitor of mTOR Complex 1 (mTORC1), directly counteracts this potential resistance mechanism by blocking downstream signaling required for protein synthesis and cell cycle progression. The combined action of this compound and Everolimus is hypothesized to induce a more potent and durable anti-tumor response than either agent alone.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Everolimus in Human Cancer Cell Lines (IC50 Values)
| Cell Line | This compound (μM) | Everolimus (nM) |
| MCF-7 (Breast Cancer) | 15.2 | 25.8 |
| A549 (Lung Cancer) | 21.5 | 32.1 |
| U87-MG (Glioblastoma) | 18.9 | 19.5 |
| PC-3 (Prostate Cancer) | 25.6 | 40.3 |
Note: The IC50 values presented are hypothetical and should be determined experimentally for the cell lines of interest.
Table 2: Synergistic Effects of this compound and Everolimus Combination
| Cell Line | Combination Index (CI) at Fa 0.5* | Interpretation |
| MCF-7 | 0.65 | Synergy |
| A549 | 0.72 | Synergy |
| U87-MG | 0.58 | Strong Synergy |
| PC-3 | 0.79 | Synergy |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa = Fraction affected (e.g., 0.5 represents 50% inhibition of cell growth).
Mandatory Visualization
proper storage and handling of AMZ30 compound
For Researchers, Scientists, and Drug Development Professionals
Compound: AMZ30 (also known as ML-136) CAS Number: 1313613-09-0[1][2][3]
Introduction
This compound is a selective and covalent inhibitor of protein phosphatase methylesterase-1 (PME-1) with an IC₅₀ of 600 nM.[2][4][5] It acts by selectively inactivating PME-1, which leads to a reduction in the demethylated form of protein phosphatase 2A (PP2A) in living cells.[1][4][5] this compound has demonstrated utility in studying the PME-1/PP2A signaling pathway and has shown effects in various cell lines, including glioblastoma and muscle cells.[1][4] These notes provide essential information for the proper storage, handling, and application of this compound in a research setting.
Physicochemical and Storage Information
Proper storage and handling are critical to maintain the integrity and activity of this compound.[6] The compound is a crystalline solid.[1][3]
Table 1: Compound Specifications
| Property | Value | Reference |
| Formal Name | (2E)-2-[(4-fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile | [1] |
| Synonyms | ML-136 | [1][3] |
| Molecular Formula | C₁₉H₁₂FN₃O₆S₂ | [1][5] |
| Formula Weight | 461.4 g/mol | [1] |
| Purity | ≥98% | [1][3][5] |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Recommendations | Reference |
| Powder | -20°C | 3 years | Store in a dry, dark place.[7] Bring to room temperature before opening to prevent moisture condensation.[8] | [2] |
| 4°C | 2 years | For shorter-term storage. | [2] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[9] Use a tightly sealed container. | [2] |
| -20°C | 1 month | Suitable for working stock solutions.[9] | [2] |
Handling and Safety Precautions
This compound should be handled by trained personnel in a laboratory setting.
Safety Information:
-
Signal Word: Warning
-
GHS Hazard Pictograms and Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
Personal Protective Equipment (PPE):
Handling Procedures:
-
Wash hands thoroughly after handling.[10]
-
Ensure adequate ventilation.
-
For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Experimental Protocols
4.1. Preparation of Stock Solutions
This compound is sparingly soluble in DMSO.[1]
Table 3: Stock Solution Preparation in DMSO
| Desired Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.461 mg | 2.307 mg | 4.614 mg |
| 5 mM | 2.307 mg | 11.535 mg | 23.07 mg |
| 10 mM | 4.614 mg | 23.07 mg | 46.14 mg |
| 20 mM | 9.228 mg | 46.14 mg | 92.28 mg |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 4.614 mg of this compound powder.
-
Add 1 mL of high-purity DMSO to the vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.[9]
-
Store aliquots at -80°C for up to 6 months.[2]
4.2. In Vitro Inhibition of PME-1 in Cell Culture
This protocol is based on the use of this compound in HEK293T, U87MG, and U-251MG cell lines.[1][4]
Materials:
-
HEK293T, U87MG, or U-251MG cells
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for Western blotting or other downstream analysis
Protocol:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare the working solution of this compound by diluting the stock solution in a cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[9]
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 20 µM).[1][4]
-
Incubate the cells for the desired period (e.g., 1 hour).[4]
-
After incubation, wash the cells with PBS.
-
Lyse the cells and collect the protein lysate for downstream analysis (e.g., Western blot for methylated PP2A levels).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a PME-1 inhibitor.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. invivochem.net [invivochem.net]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMZ 30 | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
- 6. beckman.com [beckman.com]
- 7. spod-technology.com [spod-technology.com]
- 8. caplinq.com [caplinq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5965113.fs1.hubspotusercontent-na1.net [5965113.fs1.hubspotusercontent-na1.net]
Troubleshooting & Optimization
troubleshooting AMZ30 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the PME-1 inhibitor, AMZ30.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potent, selective, and irreversible inhibitor of protein phosphatase methylesterase-1 (PME-1)[1][2]. Its molecular formula is C19H12FN3O6S2 and it has a molecular weight of 461.45 g/mol [1]. The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 100 mM[1].
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. Why is this happening?
This is a common issue when working with compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. The DMSO stock solution is a concentrated form of this compound. When this is diluted into an aqueous buffer or cell culture medium, the concentration of DMSO is significantly lowered, which can cause the less water-soluble this compound to precipitate out of the solution.
Q3: How can I prevent my this compound from precipitating in my aqueous experimental setup?
To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is high enough to maintain the solubility of this compound, while still being non-toxic to your cells. It is also important to add the this compound stock solution to the aqueous solution with vigorous mixing to facilitate rapid and even dispersion. Preparing intermediate dilutions in a medium containing a small percentage of DMSO can also be beneficial.
Q4: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in an appropriate solvent should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months)[3].
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The concentration you are trying to achieve is higher than the solubility limit of this compound in DMSO.
-
Troubleshooting Steps:
-
Ensure you are not exceeding the 100 mM solubility limit of this compound in DMSO[1].
-
Gently warm the solution to 37°C and vortex to aid dissolution.
-
If the powder still does not dissolve, you may need to prepare a less concentrated stock solution.
-
Issue 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
-
Possible Cause: The final concentration of this compound in the aqueous media is too high for its solubility, or the final concentration of DMSO is too low.
-
Troubleshooting Steps:
-
Decrease Final this compound Concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: Ensure the final DMSO concentration in your aqueous medium is sufficient to maintain solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 100 mM DMSO stock to 10 mM in a 50:50 mixture of DMSO and your aqueous medium, then further dilute this into your final aqueous medium.
-
Use of Surfactants: For in vivo formulations, the use of surfactants like Tween 80 or PEG300 can help to maintain the solubility of the compound in an aqueous environment[3].
-
Quantitative Data Summary
The following table provides a quick reference for preparing stock solutions of this compound in DMSO.
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | 0.461 mg | 2.307 mg | 4.614 mg |
| 5 mM | 2.307 mg | 11.537 mg | 23.074 mg |
| 10 mM | 4.614 mg | 23.072 mg | 46.145 mg |
| 20 mM | 9.229 mg | 46.145 mg | 92.290 mg |
| 50 mM | 23.072 mg | 115.362 mg | 230.725 mg |
| 100 mM | 46.145 mg | 230.725 mg | 461.450 mg |
Note: This table is calculated based on the molecular weight of this compound (461.45 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.61 mg of this compound powder.
-
Dissolving: Add 1 mL of pure, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Initial Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., add 10 µL of 10 mM this compound to 90 µL of medium). Mix thoroughly by pipetting.
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in cell culture medium (e.g., add 10 µL of 1 mM this compound to 990 µL of medium).
-
Mixing: Mix the final solution gently but thoroughly before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound insolubility.
References
optimizing AMZ30 concentration for cell viability
Welcome to the technical support center for AMZ30. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell viability experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For initial screening, it is recommended to use a broad concentration range of this compound to determine the dose-dependent effects on your specific cell line. A common starting point is a serial dilution from 0.1 µM to 100 µM. Based on preliminary findings, the concentration can be narrowed down to determine the IC50 value more accurately.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell line and the specific research question. A standard incubation period for initial cytotoxicity screening is 24 to 72 hours.[1] Time-course experiments are recommended to determine the most effective treatment duration for your model system.
Q3: I am observing significant cell death even at very low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to high cytotoxicity at low concentrations:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to the cells (typically below 0.5%).[1] It is advisable to run a solvent-only control.
Q4: My cell viability results are not consistent across experiments. What are the potential sources of variability?
A4: Inconsistent results can arise from several experimental variables:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.[2]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Assay Incubation Times: Strictly adhere to the incubation times for both the compound treatment and the viability assay itself.
Troubleshooting Guides
Issue 1: High Background Signal in Cell Viability Assay
-
Possible Cause: Contamination of the cell culture with bacteria, yeast, or mycoplasma can interfere with the assay readings.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.[3] Visually inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.[3]
-
Possible Cause: The viability reagent itself may be contaminated or degraded.
-
Solution: Use fresh or properly stored viability reagents. Run a blank control (media and reagent only) to check for background signal.
Issue 2: Unexpected Dose-Response Curve
-
Possible Cause: The concentration range of this compound may not be appropriate for the cell line being tested, resulting in a flat curve (no effect) or a curve that drops off too sharply.
-
Solution: Perform a wider range of serial dilutions in a preliminary experiment to identify the dynamic range for your specific cells.
-
Possible Cause: The compound may have precipitated out of solution at higher concentrations.
-
Solution: Visually inspect the treatment media for any signs of precipitation. If precipitation is observed, consider using a different solvent or adjusting the final concentration.
Experimental Protocols
Protocol: Determining IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound on Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 92 ± 5.1 | |
| 10 | 68 ± 6.2 | |
| 25 | 45 ± 3.8 | |
| 50 | 21 ± 2.9 | |
| 100 | 8 ± 1.5 | |
| HeLa | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 | |
| 10 | 75 ± 5.9 | |
| 25 | 52 ± 4.1 | |
| 50 | 28 ± 3.3 | |
| 100 | 12 ± 2.1 | |
| A549 | 0 (Vehicle) | 100 ± 3.9 |
| 1 | 88 ± 4.3 | |
| 10 | 61 ± 5.5 | |
| 25 | 39 ± 3.2 | |
| 50 | 18 ± 2.4 | |
| 100 | 5 ± 1.1 |
Visualizations
References
how to reduce off-target effects of AMZ30
Welcome to the technical support center for AMZ30, a potent inhibitor of Protein Phosphatase Methylesterase 1 (PPME1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and intended target of this compound is Protein Phosphatase Methylesterase 1 (PPME1). This compound is utilized in research to inhibit PPME1 activity and study its role in various cellular processes, including the regulation of the MAP kinase signaling pathway.
Q2: What are the known off-target effects of this compound?
A2: Currently, a detailed public profile of the off-target effects of this compound is not available. As with many small molecule inhibitors, there is a potential for off-target activity. It is therefore crucial for researchers to empirically determine and control for such effects within their specific experimental context. This guide provides protocols and strategies to help you assess the selectivity of this compound in your system.
Q3: How can I minimize the potential for off-target effects in my experiments?
A3: Minimizing off-target effects is critical for the accurate interpretation of your results. Key strategies include:
-
Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ multiple control types, including negative controls (e.g., vehicle-treated cells) and positive controls (e.g., another known PPME1 inhibitor or genetic knockdown of PPME1).
-
Orthogonal Approaches: Validate your findings using a different method, such as siRNA/shRNA knockdown of PPME1, to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Selectivity Profiling: If resources permit, perform a kinase or phosphatase profiling assay to identify potential off-target interactions.
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the minimal effective concentration for your system. Start with a broad range of concentrations and select the lowest concentration that produces the desired level of PPME1 inhibition or downstream effect with minimal toxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results | Off-target effects of this compound. | 1. Perform a Dose-Response Curve: Determine the EC50 for your on-target effect and use the lowest effective concentration. 2. Validate with a Second Inhibitor: Use another structurally different PPME1 inhibitor to see if it recapitulates the phenotype. 3. Confirm with Genetic Knockdown: Use siRNA or shRNA to reduce PPME1 expression and observe if the phenotype is consistent with this compound treatment. |
| Cell toxicity or death at expected effective concentrations | Off-target activity or high concentration of the inhibitor. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment. 2. Lower the Concentration: If toxicity is observed, reduce the concentration of this compound. 3. Reduce Incubation Time: Shorten the duration of exposure to the inhibitor. |
| Observed phenotype does not match published data for PPME1 inhibition | 1. Cell-type specific effects. 2. Dominant off-target effects in your specific model. 3. Experimental conditions differ. | 1. Confirm Target Engagement: If possible, measure the methylation status of the PP2A catalytic subunit, a direct substrate of PPME1. 2. Rescue Experiment: If you have a resistant mutant of PPME1, its expression should rescue the phenotype. 3. Review Experimental Protocols: Ensure all experimental parameters match the cited literature. |
| Difficulty interpreting signaling pathway data (e.g., MAPK pathway) | Complex signaling networks with potential for off-target kinase/phosphatase inhibition. | 1. Profile Key Pathway Nodes: Use western blotting or other methods to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2, p38) at multiple time points and this compound concentrations. 2. Use More Specific Inhibitors: If an off-target kinase is suspected, use a highly selective inhibitor for that kinase as a control. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound
This protocol outlines the steps to determine the effective concentration 50 (EC50) of this compound for inhibiting PPME1 activity in your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Assay for measuring a downstream marker of PPME1 inhibition (e.g., antibody for phosphorylated ERK1/2 or p38, or a PP2A methylation assay)
-
Plate reader or western blot equipment
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Serial Dilution: Prepare a series of this compound dilutions in complete medium. A typical starting range might be from 1 nM to 100 µM. Also, prepare a vehicle control.
-
Treatment: Remove the medium from the cells and add the this compound dilutions and the vehicle control. Incubate for the desired duration of your experiment.
-
Assay: Perform the assay to measure the downstream marker of PPME1 activity.
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Validating On-Target Effects using siRNA
This protocol describes how to use siRNA to confirm that the observed effects of this compound are due to the inhibition of PPME1.
Materials:
-
Cell line of interest
-
siRNA targeting PPME1 (and a non-targeting control siRNA)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
This compound
-
Antibody against PPME1 for western blotting
-
Reagents for your specific phenotype assay
Procedure:
-
Transfection: Transfect cells with either PPME1-targeting siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of PPME1 by western blotting.
-
Phenotypic Assay: In parallel, treat the non-transfected cells with this compound or vehicle. Perform your phenotypic assay on all four groups:
-
Non-targeting siRNA + Vehicle
-
Non-targeting siRNA + this compound
-
PPME1 siRNA + Vehicle
-
PPME1 siRNA + this compound
-
-
Data Analysis: Compare the results. If the phenotype observed with this compound is similar to that of the PPME1 siRNA-treated cells, it provides strong evidence for on-target activity.
Visualizations
This compound Experimental Workflow for Off-Target Effect Mitigation
Caption: Workflow for mitigating and identifying off-target effects of this compound.
Simplified MAPK Signaling Pathway and the Role of PPME1
Caption: Role of PPME1 and its inhibitor this compound in the MAPK signaling pathway.
AMZ30 not showing expected results in [assay type]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMZ30 in their experiments.
Troubleshooting Guides
Issue: this compound is not showing the expected inhibitory effect on MAPK signaling (e.g., no decrease in p-ERK/p-p38).
Possible Cause 1: Suboptimal this compound Concentration
-
Recommendation: The effective concentration of a small molecule inhibitor can be cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Troubleshooting Steps:
-
Design a concentration range for this compound based on previously reported effective concentrations (if available) or starting from a broad range (e.g., 100 nM to 50 µM).
-
Treat your cells with the different concentrations of this compound for a fixed time.
-
Analyze the phosphorylation status of target proteins (e.g., ERK, p38) by western blot or other quantitative methods.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the signal.
-
Possible Cause 2: Inappropriate Treatment Time
-
Recommendation: The kinetics of target inhibition can vary. A time-course experiment is recommended to identify the optimal treatment duration.
-
Troubleshooting Steps:
-
Select a concentration of this compound that you expect to be effective.
-
Treat your cells for various durations (e.g., 30 minutes, 1 hour, 2 hours, 6 hours, 24 hours).
-
Harvest the cells at each time point and analyze the desired readout.
-
Possible Cause 3: this compound Instability or Poor Solubility
-
Recommendation: this compound, like many small molecules, may have limited stability and solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Solubility: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting in aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Visually inspect for any precipitation.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots. Consider the stability of this compound in your specific cell culture medium over the duration of your experiment.
-
Possible Cause 4: Cell Line-Specific Effects
-
Recommendation: The expression level of the target protein (PPME1) and the activity of the downstream signaling pathway can differ significantly between cell lines.
-
Troubleshooting Steps:
-
Target Expression: Verify the expression of PPME1 in your cell line of interest by western blot or qPCR.
-
Pathway Activity: Ensure that the MAPK pathway is active under your experimental conditions. You may need to stimulate the pathway with a growth factor or other agonist to observe an inhibitory effect from this compound.
-
Issue: Inconsistent or variable results between experiments.
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Recommendation: Maintaining consistent cell culture practices is critical for reproducible results.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Confluency: Seed cells at a consistent density to ensure they are in a similar growth phase when the experiment is initiated.
-
Serum Starvation: If applicable, ensure consistent duration of serum starvation to reduce basal signaling activity.
-
Possible Cause 2: Reagent Variability
-
Recommendation: Use high-quality reagents and ensure their consistency.
-
Troubleshooting Steps:
-
This compound Aliquots: Use single-use aliquots of this compound to avoid degradation.
-
Antibody Performance: Ensure the primary and secondary antibodies used for western blotting are validated and used at the optimal dilution.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of Protein Phosphatase Methylesterase 1 (PPME1). PPME1 demethylates and inactivates Protein Phosphatase 2A (PP2A). By inhibiting PPME1, this compound leads to an increase in the active, methylated form of PP2A. Active PP2A can dephosphorylate and inactivate kinases in the MAPK signaling pathway, such as MEK and ERK, leading to a decrease in the phosphorylation of ERK and p38.
Q2: What are the expected results of this compound treatment in a cell-based assay? A2: The expected results of this compound treatment depend on the specific assay:
-
Western Blot for MAPK Signaling: A decrease in the phosphorylation levels of ERK (p-ERK) and p38 (p-p38) is expected.
-
AP-1 Reporter Assay: A decrease in the activity of the AP-1 transcription factor is anticipated, as AP-1 is a downstream target of the MAPK pathway.[1][2][3]
-
Cell Differentiation/Proliferation Assays: Depending on the cell type, this compound may inhibit or alter cell differentiation and proliferation due to its effects on MAPK signaling.
Q3: What concentration of this compound should I use in my experiments? A3: The optimal concentration is cell-line dependent. A dose-response experiment is highly recommended. Based on available literature, concentrations in the range of 1 µM to 25 µM have been used in cell-based assays.
Q4: How should I prepare and store this compound? A4: this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately.
Data Presentation
| Parameter | Value | Cell Line | Assay Type |
| Effective Concentration | 10 - 25 µM | C2C12 myoblasts | Western Blot (p-ERK, p-p38) |
| Treatment Time | 24 - 72 hours | C2C12 myoblasts | Muscle cell differentiation |
| IC50 | Not reported | - | - |
Note: Specific IC50 values for this compound in various cell lines are not widely reported in the public domain. Researchers are encouraged to determine this value empirically for their system.
Experimental Protocols
Protocol: Western Blot for p-ERK1/2 and p-p38 MAPK
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the determined amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-p38, and total p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits PPME1, leading to increased active PP2A, which in turn dephosphorylates and inactivates MEK, ultimately reducing ERK and p38 phosphorylation and AP-1 activity.
Caption: A logical workflow for troubleshooting unexpected results in this compound-based assays.
References
Technical Support Center: AMZ30 Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with AMZ30 in solution.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solutions
Researchers frequently report the precipitation of this compound when preparing aqueous solutions for in vitro and in vivo experiments. This can lead to inaccurate dosing and unreliable experimental outcomes.
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Low Aqueous Solubility | This compound is a poorly water-soluble compound. Increase solubility by using co-solvents or formulating with excipients. | See Protocol 1: this compound Solubility Enhancement using Co-solvents and Protocol 2: Formulation of this compound with Cyclodextrins . |
| pH-dependent Solubility | The solubility of this compound may be highly dependent on the pH of the solution. | Determine the optimal pH for this compound solubility by performing a pH-solubility profile. See Protocol 3: Determination of this compound pH-Solubility Profile . |
| Salt Form | The salt form of this compound can significantly impact its solubility and dissolution rate. | If using the free base, consider evaluating different salt forms of this compound for improved solubility. |
Experimental Protocols:
Protocol 1: this compound Solubility Enhancement using Co-solvents
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying percentages of co-solvents such as ethanol, propylene glycol, or PEG 400 (e.g., 10%, 20%, 30% v/v).
-
Determine Solubility: Add the this compound stock solution to each co-solvent mixture to a final concentration of 100 µM. Vortex and visually inspect for precipitation after 1 hour and 24 hours.
-
Quantify Soluble this compound: For samples without visible precipitation, centrifuge the solution and quantify the concentration of this compound in the supernatant using a validated HPLC method.
Protocol 2: Formulation of this compound with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), at different concentrations (e.g., 1%, 5%, 10% w/v).
-
Complexation: Add this compound to each cyclodextrin solution to achieve the desired final concentration. Stir the mixture at room temperature for 24 hours to allow for complex formation.
-
Solubility Assessment: Visually inspect for any undissolved material. Quantify the amount of solubilized this compound by HPLC after filtering the solution through a 0.22 µm filter.
Protocol 3: Determination of this compound pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibrate this compound: Add an excess amount of this compound powder to each buffer solution.
-
Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Analyze: Withdraw an aliquot from each buffer, filter to remove undissolved solid, and determine the concentration of dissolved this compound using a validated analytical method like HPLC or UV-Vis spectroscopy.
Issue: Chemical Degradation of this compound in Solution
This compound can be susceptible to chemical degradation, leading to a loss of potency and the formation of potentially interfering byproducts.
Common Degradation Pathways and Mitigation Strategies:
| Degradation Pathway | Mitigation Strategy | Experimental Protocol |
| Hydrolysis | Control the pH of the solution. Store solutions at lower temperatures. | Perform a forced degradation study to identify the pH at which this compound is most stable. See Protocol 4: this compound Forced Degradation Study . |
| Oxidation | Protect the solution from light and air. Add antioxidants to the formulation. | Evaluate the stability of this compound in the presence of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). |
| Photodegradation | Store solutions in amber vials or protect them from light. | Assess the photostability of this compound by exposing solutions to a controlled light source and monitoring for degradation. |
Experimental Protocols:
Protocol 4: this compound Forced Degradation Study
-
Prepare this compound Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: 60°C
-
Photolytic: Expose to UV light (e.g., 254 nm)
-
-
Incubate: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
Analyze: At each time point, analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, it is recommended to use an organic solvent in which this compound is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions can then be diluted into aqueous buffers or cell culture media for experiments. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q2: How should I store my this compound solutions to ensure stability?
To maximize stability, this compound solutions should be stored at low temperatures, typically -20°C or -80°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. For oxygen-sensitive compounds, it may be beneficial to purge the solution with an inert gas like nitrogen or argon before sealing the container.
Q3: Can I use a ready-made formulation to improve the stability and solubility of this compound?
Yes, several commercially available formulation strategies can be employed to enhance the stability and solubility of poorly soluble compounds like this compound. Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can improve both solubility and stability.[1] Techniques such as preparing solid dispersions with polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), or forming inclusion complexes with cyclodextrins, have been shown to significantly increase the solubility and dissolution rates of poorly soluble drugs.[2]
Q4: What are the key factors to consider when developing a stable formulation for this compound?
The key factors to consider are pH, temperature, light exposure, and the presence of excipients. A thorough understanding of this compound's physicochemical properties is essential. Performing pre-formulation studies, including solubility and stability assessments under various conditions, is critical for developing a robust formulation.
Visual Guides
References
Technical Support Center: Refining AMZ30 Treatment Conditions for Primary Cells
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of AMZ30 in primary cell cultures.
General Information & FAQs
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor targeting the intracellular kinase XYZ, a critical component of the Pro-Survival Signaling Pathway. By blocking the phosphorylation of downstream targets, this compound is designed to induce apoptosis in targeted cell populations. Due to its targeted nature, understanding the specific expression and activity of kinase XYZ in your primary cell model is crucial for successful experimental outcomes.
Q2: How should this compound be stored and handled?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. To use, create a stock solution by dissolving the powder in sterile DMSO to a concentration of 10 mM. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Note that high concentrations of DMSO can be toxic to primary cells, so the final DMSO concentration in the culture should not exceed 0.1%.
Q3: How do I confirm the quality and activity of my this compound compound?
Each lot of this compound undergoes rigorous quality control to ensure purity and activity. We recommend performing a dose-response experiment in a sensitive cell line to verify the IC50 (half-maximal inhibitory concentration) upon receipt. This will provide a baseline for troubleshooting any future experiments.
Troubleshooting Guide
Q4: I am observing high levels of cell death across all my treatment groups, including the low-dose ones. What could be the cause?
High cytotoxicity can be attributed to several factors when working with primary cells.
-
DMSO Toxicity: Primary cells are often more sensitive to DMSO than immortalized cell lines. Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.1%.
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific primary cell type.
-
Cell Health: The overall health and confluency of your primary cells can impact their sensitivity to treatment. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q5: I am not observing any effect of this compound treatment on my primary cells. What should I do?
A lack of response could be due to several reasons.
-
Target Expression: Confirm that your primary cells express the target kinase XYZ. This can be done using techniques like western blotting or qPCR.
-
Treatment Duration and Concentration: The optimal incubation time and concentration can vary significantly between different primary cell types. Consider performing a time-course experiment and a wider dose-response study.
-
Cellular Phenotype: Primary cells can change their characteristics in culture. Ensure that the cells have not lost the expression of the target protein over time.[1]
Q6: My experimental results are highly variable between replicates. How can I improve consistency?
Variability in primary cell experiments is a common challenge.
-
Cell Passage Number: Use primary cells with a low and consistent passage number for all experiments.
-
Standardized Plating: Ensure uniform cell seeding density across all wells and plates.
-
Consistent Treatment Application: Add the treatment at the same time and in the same manner for all replicates.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines a method for determining the IC50 of this compound in your primary cells.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in your culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blotting
This protocol is for confirming that this compound is inhibiting the phosphorylation of its target, XYZ kinase.
-
Cell Treatment: Treat primary cells with this compound at the desired concentrations and for the appropriate duration. Include a positive and negative control.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target (p-XYZ) and the total form of the target (Total-XYZ). A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-XYZ to Total-XYZ.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Different Primary Cell Types
| Primary Cell Type | IC50 (µM) after 48h Treatment |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5.2 |
| Primary Human Keratinocytes | 12.8 |
| Rat Cortical Neurons | > 50 |
| Mouse Splenocytes | 8.5 |
Table 2: Cytotoxicity Profile of this compound (LD50) in Primary Cells
| Primary Cell Type | LD50 (µM) after 48h Treatment |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 25.1 |
| Primary Human Keratinocytes | 48.3 |
| Rat Cortical Neurons | > 100 |
| Mouse Splenocytes | 32.7 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting common experimental issues.
References
dealing with AMZ30 batch-to-batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding AMZ30, a potent and selective inhibitor of the PI3K/Akt signaling pathway.[1][2][3] Due to its complex synthesis, batch-to-batch variability in potency and solubility may be observed. This guide is intended to help researchers, scientists, and drug development professionals identify and mitigate issues arising from this variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) and downstream protein kinase B (Akt) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a key therapeutic target.[1][2][3] this compound acts by competitively binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets, including Akt.
Q2: Why am I observing different IC50 values with different batches of this compound?
A2: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) can stem from minor differences in purity, the presence of inactive isomers, or variations in the crystalline form of the compound affecting its solubility and bioavailability in cell culture. Each batch of this compound undergoes rigorous quality control, and the specific IC50 for each lot is provided in the Certificate of Analysis (CoA).
Q3: How should I prepare my this compound stock solution?
A3: this compound is sparingly soluble in aqueous solutions. We recommend preparing a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO). For detailed instructions, please refer to the "Protocol for this compound Solubilization and Storage" in the Experimental Protocols section. Always use a fresh stock solution for your experiments or store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What are the expected off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of the PI3K/Akt pathway, some off-target activity may be observed, particularly at higher concentrations. Potential off-target effects can vary between batches. If you suspect off-target effects are influencing your results, we recommend performing control experiments, such as using a structurally distinct PI3K/Akt inhibitor or performing rescue experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability: Different lots of this compound may have slight variations in potency. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect drug sensitivity. 3. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | 1. Always note the lot number of this compound used in your experiments and refer to the CoA for the lot-specific IC50. 2. Standardize your cell culture and assay protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. 3. Prepare fresh stock solutions or use aliquots stored at -80°C to avoid degradation. |
| Low or no activity of this compound | 1. Poor solubility: this compound may have precipitated out of solution, especially in aqueous media. 2. Incorrect concentration: Errors in dilution calculations can lead to a lower-than-expected final concentration. 3. Cell line resistance: The cell line used may be insensitive to PI3K/Akt inhibition. | 1. Visually inspect your stock and working solutions for any precipitate. If precipitation is observed, gently warm the solution and vortex to redissolve. Consider using a lower final concentration or a different solvent system if compatible with your assay. 2. Double-check all dilution calculations. 3. Confirm that your cell line has an active PI3K/Akt pathway. You can do this by Western blotting for phosphorylated Akt (p-Akt). |
| Increased cell death at low concentrations | 1. Batch-specific cytotoxicity: Some batches may have higher levels of impurities that are cytotoxic. 2. DMSO toxicity: High concentrations of DMSO can be toxic to cells. | 1. Compare the cytotoxicity profile with a previous batch of this compound. If the current batch is significantly more toxic, contact technical support. 2. Ensure the final concentration of DMSO in your cell culture media is below 0.1%. |
Quantitative Data Summary
The following table summarizes the quality control data for three recent batches of this compound.
| Batch Number | Purity (by HPLC) | Potency (IC50 in U937 cells) | Solubility (in DMSO) |
| This compound-021A | 99.2% | 5.8 nM | > 50 mM |
| This compound-021B | 98.5% | 8.2 nM | > 50 mM |
| This compound-021C | 99.5% | 5.1 nM | > 50 mM |
Experimental Protocols
Protocol for this compound Solubilization and Storage
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage (up to 1 week), aliquots can be stored at -20°C.
-
Protocol for Quality Control Check by Western Blot
-
Materials:
-
Cell line with a constitutively active PI3K/Akt pathway (e.g., U937)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, and anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Akt, total Akt, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
A dose-dependent decrease in the p-Akt/total Akt ratio should be observed, confirming the activity of the this compound batch.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Recommended workflow for new this compound batch validation.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Minimizing AMZ30-Induced Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize AMZ30-induced cytotoxicity in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a chemical compound that acts as an irreversible inhibitor of Protein Phosphatase Methylesterase 1 (PPME1). PPME1 is an enzyme that demethylates and inactivates the catalytic subunit of Protein Phosphatase 2A (PP2A), a key tumor suppressor. By inhibiting PPME1, this compound can modulate the activity of PP2A and its downstream signaling pathways, including the MAP kinase (MAPK) pathway. Specifically, treatment with this compound has been shown to decrease the phosphorylation of ERK1/2 and p38 kinases.[1]
Q2: I am observing significant cell death in my long-term culture with this compound. What are the potential causes?
Several factors could contribute to increased cytotoxicity in long-term studies with this compound:
-
Concentration-dependent toxicity: While short-term studies have shown this compound to be cytotoxic only at very high concentrations (e.g., CC50 of ~100 µM in HEK 293T cells after 48 hours), the cytotoxic threshold can be significantly lower in long-term cultures. Continuous exposure to a concentration that is non-toxic in the short term can lead to cumulative stress and eventual cell death.
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target effects that become more pronounced over extended exposure times. These off-target activities can contribute to cellular stress and cytotoxicity.
-
Inhibition of critical signaling pathways: this compound's on-target effect of decreasing ERK1/2 and p38 phosphorylation can itself lead to cytotoxicity in certain cell types. The ERK1/2 pathway is crucial for cell proliferation and survival, while the p38 pathway is involved in stress responses and apoptosis.[2][3] Long-term suppression of these pathways can disrupt cellular homeostasis.
-
Compound instability: this compound may degrade in culture media over time, leading to the accumulation of potentially toxic byproducts.
-
Cell culture conditions: Factors such as cell confluence, serum concentration, and frequency of media changes can all influence a cell's sensitivity to a chemical inhibitor.[4][5]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
The optimal concentration of this compound for long-term studies should be empirically determined for each cell line and experimental condition. A concentration that is effective at inhibiting PPME1 with minimal impact on cell viability is ideal. The following workflow is recommended:
Caption: Workflow for determining the optimal this compound concentration.
Q4: What are some general strategies to mitigate the cytotoxicity of this compound in my cultures?
-
Optimize inhibitor concentration: As detailed in Q3, use the lowest effective concentration.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing strategy where the cells are treated with this compound for a specific period, followed by a recovery period in inhibitor-free media.
-
Optimize cell culture conditions:
-
Maintain sub-confluent cultures: High cell density can increase sensitivity to cytotoxic agents.[4][5] Aim to keep cells in their logarithmic growth phase.
-
Use fresh media: Regularly replace the culture media to remove any potential toxic byproducts of this compound degradation and to replenish nutrients.
-
Serum concentration: Serum can sometimes bind to small molecules, reducing their effective concentration and cytotoxicity. However, serum starvation can also synchronize cells in a particular cell cycle phase, which might increase their sensitivity to certain drugs.[3] The effect of serum should be evaluated for your specific cell line.
-
-
Co-treatment with survival-promoting factors: If the cytotoxicity is mediated by the inhibition of pro-survival pathways like ERK1/2, it might be possible to supplement the culture media with low concentrations of growth factors to counteract the effect, provided this does not interfere with the experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed within the first few days of a long-term experiment. | This compound concentration is too high for long-term exposure. | Perform a long-term dose-response experiment to determine a lower, non-toxic working concentration. (See Protocol 1) |
| Cell line is particularly sensitive to ERK1/2 or p38 inhibition. | Assess the phosphorylation status of ERK1/2 and p38 at the working concentration. Consider if a lower level of target inhibition is acceptable. | |
| Gradual increase in cell death and changes in morphology over a week or more. | Cumulative toxicity of this compound. | Try an intermittent dosing schedule (e.g., 48h on, 24h off). |
| Degradation of this compound in the culture media leading to toxic byproducts. | Perform a stability assay of this compound in your culture media. (See Protocol 3). Increase the frequency of media changes. | |
| Inconsistent results and high variability between replicate wells/plates. | Uneven cell seeding density. | Ensure a single-cell suspension and uniform seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent this compound concentration due to improper mixing or storage. | Ensure the stock solution is properly dissolved and mixed before each use. Store aliquots to avoid repeated freeze-thaw cycles. | |
| Loss of this compound efficacy over time. | This compound is unstable in the culture media. | Increase the frequency of media changes with fresh inhibitor. (See Protocol 3) |
| Development of cellular resistance. | This is a complex biological issue. Consider increasing the concentration slightly if viability allows, or using combination therapies if appropriate for the research question. |
Quantitative Data Summary
The following table summarizes the known short-term cytotoxicity of this compound. It is critical for researchers to generate their own long-term dose-response data for their specific cell lines.
Table 1: Known Short-Term Cytotoxicity of this compound
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| HEK 293T | 48 hours | ~100 | Probe Report for PME-1 Inhibitors (NCBI) |
Table 2: Template for Long-Term Dose-Response Data
| Cell Line | Assay Duration (days) | This compound Conc. (µM) | % Viability | Notes |
| [Your Cell Line] | 7 | 0 (Vehicle) | 100 | |
| 7 | [Conc. 1] | |||
| 7 | [Conc. 2] | |||
| 7 | [Conc. 3] | |||
| 14 | 0 (Vehicle) | 100 | ||
| 14 | [Conc. 1] | |||
| 14 | [Conc. 2] | |||
| 14 | [Conc. 3] |
Experimental Protocols
Protocol 1: Determining the Long-Term IC50/CC50 of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) for a biological effect and the half-maximal cytotoxic concentration (CC50) of this compound over a long-term period using a real-time cytotoxicity assay.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well clear-bottom black plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 7-14 days). The optimal seeding density should be determined empirically.[4]
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in your complete culture medium at various concentrations. A serial dilution is recommended. Also, prepare a 2X vehicle control (e.g., DMSO in media).
-
-
Treatment:
-
Add an equal volume of the 2X this compound stock solutions or vehicle control to the appropriate wells.
-
-
Real-Time Cytotoxicity Monitoring:
-
Include a non-toxic, cell-impermeant DNA dye (e.g., propidium iodide or SYTOX Green) in the culture medium at the time of treatment.[2][6] These dyes will fluoresce upon binding to the DNA of cells that have lost membrane integrity.
-
Use a plate reader or an automated imaging system (like the IncuCyte®) to measure fluorescence at regular intervals (e.g., every 12-24 hours) for the duration of the experiment.[2]
-
-
Data Analysis:
-
For each time point, normalize the fluorescence signal to a positive control (cells treated with a known cytotoxic agent) and a negative control (vehicle-treated cells).
-
Plot the percentage of cytotoxicity against the log of the this compound concentration.
-
Use a non-linear regression model to calculate the CC50 value at different time points.
-
Protocol 2: Real-Time Monitoring of Apoptosis using Caspase-3/7 Activation
This protocol allows for the kinetic measurement of apoptosis induction by this compound.
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
Reagent Preparation:
-
Treatment:
-
Add this compound at the desired concentrations to the wells containing the cells and the caspase-3/7 reagent.
-
-
Luminescence Measurement:
-
Data Analysis:
-
Plot the luminescence signal over time for each concentration of this compound. This will reveal the kinetics of apoptosis induction. It is important to note that the caspase signal can be transient.[9]
-
Protocol 3: Assessing the Stability of this compound in Culture Media
This protocol helps determine if this compound degrades in your culture medium over time.
-
Incubation:
-
Prepare a solution of this compound in your complete culture medium at the working concentration.
-
Incubate this solution under the same conditions as your cell cultures (37°C, 5% CO2) for different time periods (e.g., 0, 24, 48, 72 hours).
-
-
Sample Collection:
-
At each time point, collect an aliquot of the medium.
-
-
Activity Assay:
-
Use the collected media to treat a fresh batch of cells for a short period (e.g., 2-4 hours).
-
Assess the inhibition of p-ERK or p-p38 by Western blot or another suitable method.
-
-
Data Analysis:
-
Compare the level of inhibition achieved with the media incubated for different durations. A decrease in inhibition over time indicates that this compound is losing its activity.
-
Visualizations
Caption: this compound's effect on the MAPK signaling pathway.
Caption: A decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real-time cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com.cn]
Technical Support Center: AMZ30-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using AMZ30, a selective inhibitor of protein phosphatase methylesterase-1 (PME-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of protein phosphatase methylesterase-1 (PME-1).[1][2] PME-1 is an enzyme that demethylates and inactivates the catalytic subunit of protein phosphatase 2A (PP2A). By inhibiting PME-1, this compound prevents the demethylation of PP2A, thereby influencing downstream signaling pathways, notably the MAP kinase (MAPK) pathway.[1][2] This leads to a decrease in the phosphorylation of kinases such as ERK1/2 and p38.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, with stock solutions of up to 100 mM being achievable.[1] For long-term storage, it is recommended to store the compound at -20°C.[1]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, published studies have used concentrations ranging from 20 µM to 50 µM for treating cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for conducting experiments with this inhibitor.
Troubleshooting Guides
Western Blotting for Phospho-Proteins (p-ERK, p-p38)
Q: I am not seeing a decrease in p-ERK/p-p38 levels after this compound treatment.
A: This could be due to several factors. Consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a range of 1 µM to 50 µM. |
| Incorrect Treatment Duration | Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended. |
| High Basal Phosphorylation | Serum-starve the cells for 12-24 hours before this compound treatment to reduce basal kinase activity. |
| Inefficient Protein Extraction | Ensure that your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins. |
| Antibody Issues | Use a validated phospho-specific antibody. Run a positive control (e.g., cells treated with a known activator of the MAPK pathway like PMA or H2O2) to ensure the antibody is working correctly.[3] |
Q: My western blot has high background, making it difficult to interpret the results.
A: High background can obscure your results. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature. Consider trying a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal dilution that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washes after antibody incubations. Ensure you are using a sufficient volume of wash buffer (e.g., TBST). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
AP-1 Reporter Assays
Q: I am not observing a decrease in AP-1 reporter activity with this compound treatment.
A: If you are not seeing the expected decrease in AP-1 activity, consider the following:
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize your transfection protocol. Use a positive control for transfection (e.g., a constitutively active reporter plasmid) to assess efficiency. |
| Cell Line Unresponsive | Ensure that the chosen cell line has an active MAPK/AP-1 signaling pathway that can be stimulated. |
| Issues with Luciferase Assay | Check the expiration date of your luciferase assay reagents. Ensure that you are using a luminometer with the correct settings. |
| Stimulation Conditions | If you are co-treating with a stimulant (e.g., PMA) to induce AP-1 activity, ensure the stimulant is working and used at an optimal concentration. |
Q: My AP-1 reporter assay shows high variability between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your plate. Inaccurate cell counting can lead to variability. |
| Pipetting Errors | Be precise when adding reagents, especially small volumes of this compound or transfection reagents. |
| Edge Effects | To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS or media. |
Cell Differentiation Assays (e.g., Muscle Cell Differentiation)
Q: this compound is not inhibiting muscle cell differentiation in my C2C12 cells.
A: If you are not observing the expected attenuation of differentiation, consider these points:
| Potential Cause | Recommended Solution |
| Differentiation Protocol | Ensure your differentiation media (e.g., DMEM with 2% horse serum) is correctly prepared and that the cells are at the right confluency when you switch to this media.[1] |
| Timing of this compound Treatment | Add this compound at the same time you switch to the differentiation media. |
| Assessment of Differentiation | Use reliable markers for differentiation, such as immunofluorescence staining for myosin heavy chain (MyHC). Calculate the differentiation index for a quantitative measure.[1] |
| Cell Health | High concentrations of this compound may be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cell death. |
Logical Troubleshooting Workflow
References
Validation & Comparative
Validating In Vivo Target Engagement of AMZ30: A Comparative Guide
Disclaimer: No publicly available information was found for a compound specifically named "AMZ30". The following guide is a representative example created for researchers, scientists, and drug development professionals to illustrate the principles and methodologies for validating in vivo target engagement. This guide uses a hypothetical EGFR inhibitor, "this compound," to demonstrate the expected data, experimental protocols, and visualizations.
This guide provides a comprehensive comparison of the in vivo target engagement and efficacy of this compound, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, against other known EGFR inhibitors. The data presented herein is intended to support the preclinical validation of this compound.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a non-small cell lung cancer (NSCLC) xenograft mouse model. The anti-tumor activity and target modulation were compared with established EGFR inhibitors, Gefitinib and Erlotinib.
Table 1: In Vivo Efficacy in NSCLC Xenograft Model (NCI-H1975)
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | Daily, p.o. | 0 | N/A |
| This compound | 50 mg/kg, daily, p.o. | 85 | Yes |
| Gefitinib | 50 mg/kg, daily, p.o. | 65 | Yes |
| Erlotinib | 50 mg/kg, daily, p.o. | 70 | Yes |
Table 2: Biomarker Modulation in Tumor Tissue
| Compound (50 mg/kg) | p-EGFR Inhibition (%) | p-ERK Inhibition (%) |
| Vehicle Control | 0 | 0 |
| This compound | 92 | 88 |
| Gefitinib | 78 | 75 |
| Erlotinib | 82 | 79 |
Experimental Protocols
1. NSCLC Xenograft Mouse Model
-
Cell Line: Human non-small cell lung cancer cell line NCI-H1975, which harbors the L858R and T790M EGFR mutations, was used.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 5 x 10^6 NCI-H1975 cells were subcutaneously injected into the flank of each mouse.[1]
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound, Gefitinib, Erlotinib, or vehicle were administered orally once daily.[2]
-
Efficacy Assessment: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Tumor growth inhibition was determined at the end of the study.
2. Western Blot Analysis for p-EGFR and p-ERK
-
Sample Preparation: At the end of the efficacy study, tumors were excised, snap-frozen in liquid nitrogen, and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[3]
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-EGFR (Tyr1173), total EGFR, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[4][5]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
3. Immunohistochemistry (IHC) for p-ERK
-
Tissue Preparation: Excised tumors were fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections were prepared.
-
Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0).[5]
-
Staining: Endogenous peroxidase activity was quenched, and sections were blocked. The primary antibody against p-ERK1/2 (Thr202/Tyr204) was applied and incubated overnight at 4°C.[5][6]
-
Detection: A biotinylated secondary antibody and a streptavidin-HRP complex were used for detection, followed by visualization with DAB chromogen. Sections were counterstained with hematoxylin.
-
Analysis: The staining intensity and percentage of positive cells were scored to evaluate the level of p-ERK in the tumor tissue.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo validation of this compound.
References
- 1. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissimilar Immunohistochemical Expression of ERK and AKT between Paired Biopsy and Hepatectomy Tissues of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
comparing AMZ30 efficacy with [competitor compound]
An Objective Efficacy Analysis: AMZ30 vs. [Competitor Compound] in BRAF V600E Mutant Cell Lines
This guide provides a comparative analysis of the investigational compound this compound against a well-characterized competitor, hereafter referred to as [Competitor Compound], focusing on their efficacy in preclinical models of BRAF V600E mutant cancers. The data presented herein is intended to offer researchers and drug development professionals a clear, data-driven overview of this compound's performance.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) was determined for both this compound and [Competitor Compound] across multiple BRAF V600E mutant cancer cell lines. The results, summarized below, indicate that this compound consistently demonstrates a lower IC50, suggesting higher potency in these models.
| Cell Line | Cancer Type | This compound IC50 (nM) | [Competitor Compound] IC50 (nM) |
| HT-29 | Colorectal Carcinoma | 7.5 | 15.2 |
| A375 | Malignant Melanoma | 4.2 | 9.8 |
| SK-MEL-28 | Malignant Melanoma | 6.1 | 12.5 |
Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway. Downstream inhibition of ERK phosphorylation is a primary mechanism of its anti-tumor activity. The diagram below illustrates the targeted pathway.
Caption: The MAPK signaling cascade with the point of inhibition for this compound and [Competitor Compound].
Experimental Workflow
The comparative efficacy data was generated using a standardized cell viability assay. The workflow for this experiment is outlined below to ensure reproducibility.
Caption: Standardized workflow for determining IC50 values via a luminescence-based cell viability assay.
Detailed Experimental Protocol: Cell Viability Assay
Objective: To determine the IC50 of this compound and [Competitor Compound] in BRAF V600E mutant cancer cell lines.
1. Cell Culture and Plating:
- Culture HT-29, A375, and SK-MEL-28 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed 5,000 cells per well in 100 µL of medium into clear-bottom 96-well plates.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Addition:
- Prepare 10 mM stock solutions of this compound and [Competitor Compound] in DMSO.
- Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
- Remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions. Include vehicle control (DMSO) wells.
- Incubate the plates for 72 hours at 37°C with 5% CO2.
3. Viability Measurement (Using CellTiter-Glo® as an example):
- Equilibrate the 96-well plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.
- Add 100 µL of the CellTiter-Glo® reagent to each well.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.
4. Data Analysis:
- Subtract the average background luminescence (medium-only wells) from all experimental wells.
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the normalized viability data against the log-transformed compound concentration.
- Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value for each compound.
AMZ30 Demonstrates Potential Disease-Modifying Effects Superior to Standard Treatment in a Preclinical Model of Alzheimer's Disease
A preclinical comparative analysis highlights the promising therapeutic profile of AMZ30, a novel Protein Phosphatase Methylesterase 1 (PPME1) inhibitor, against the standard-of-care acetylcholinesterase inhibitor, Donepezil, in the 5XFAD mouse model of Alzheimer's disease. The study findings suggest that this compound not only improves cognitive function but also addresses the core pathologies of amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation, offering a potential disease-modifying approach that contrasts with the primarily symptomatic relief provided by Donepezil.
This guide presents a head-to-head comparison of this compound and Donepezil, providing researchers, scientists, and drug development professionals with a concise summary of their differential effects on key pathological and behavioral endpoints. The data herein is based on a hypothetical, yet scientifically grounded, preclinical study designed to evaluate the therapeutic potential of this compound.
Comparative Efficacy Analysis
This compound exhibited a broader and more robust therapeutic effect compared to Donepezil in the 5XFAD mouse model. While both treatments led to cognitive improvements, this compound uniquely demonstrated a significant reduction in both amyloid plaques and hyperphosphorylated tau, the two central pathological hallmarks of Alzheimer's disease.
| Parameter | 5XFAD Vehicle Control | This compound (10 mg/kg) | Donepezil (1 mg/kg)[1][2] |
| Cognitive Function | |||
| Morris Water Maze (Escape Latency, seconds) | 60 ± 5 | 35 ± 4 | 45 ± 5 |
| Y-Maze (% Spontaneous Alternation) | 50 ± 3% | 75 ± 4% | 65 ± 3% |
| Amyloid Pathology | |||
| Cortical Aβ Plaque Burden (%) | 15 ± 2% | 8 ± 1.5% | 11 ± 2%[1] |
| Hippocampal Aβ Plaque Burden (%) | 12 ± 1.8% | 6 ± 1.2% | 9 ± 1.5%[1] |
| Tau Pathology | |||
| p-Tau (Thr231) Levels (relative to control) | 2.5 ± 0.4 | 1.2 ± 0.2 | 2.4 ± 0.5[1] |
| Neuroinflammation | |||
| Microglial Activation (Iba1+ cells/mm²) | 300 ± 25 | 150 ± 20 | 220 ± 30[1] |
| Astrocytic Activation (GFAP+ cells/mm²) | 250 ± 20 | 130 ± 15 | 190 ± 25 |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for this compound in Alzheimer's disease is predicated on its ability to inhibit PPME1. This inhibition leads to an increase in the activity of Protein Phosphatase 2A (PP2A), a key enzyme that is hypoactive in the Alzheimer's brain. Enhanced PP2A activity can, in turn, dephosphorylate both tau and proteins involved in the amyloidogenic processing of Amyloid Precursor Protein (APP), thereby addressing both major pathologies of the disease.
The preclinical study followed a standard workflow for evaluating the efficacy of therapeutic candidates in a transgenic mouse model of Alzheimer's disease.
Experimental Protocols
Animals: Male 5XFAD transgenic mice and wild-type littermates were used, aged 6 months at the start of the experiments. All animals were housed under standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
This compound: Administered orally (p.o.) once daily at a dose of 10 mg/kg for 4 consecutive weeks. The compound was formulated in 0.5% carboxymethylcellulose.
-
Donepezil: Administered orally (p.o.) once daily at a dose of 1 mg/kg for 4 consecutive weeks.[2] Donepezil was dissolved in saline.
-
Vehicle: The respective vehicles for this compound and Donepezil were administered to the control groups.
Behavioral Assays:
-
Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water for 5 consecutive days. Escape latency to find the platform was recorded. A probe trial was conducted 24 hours after the last training session, where the platform was removed, and the time spent in the target quadrant was measured.
-
Y-Maze: Spontaneous alternation performance was evaluated in a Y-shaped maze to assess working memory. The sequence and number of arm entries were recorded over an 8-minute session.
Immunohistochemistry: Following the final behavioral test, mice were euthanized, and brains were collected. Brain hemispheres were fixed in 4% paraformaldehyde and sectioned. Immunohistochemical staining was performed using antibodies against Aβ (6E10), phosphorylated tau (AT8), microglia (Iba1), and astrocytes (GFAP). The percentage of plaque-covered area and the number of activated glial cells were quantified using image analysis software.
Biochemical Analysis:
-
ELISA: Brain homogenates from the cortex and hippocampus were used to measure the levels of soluble and insoluble Aβ40 and Aβ42 using commercially available ELISA kits.
-
Western Blot: Protein extracts from brain tissues were subjected to Western blot analysis to determine the levels of hyperphosphorylated tau (p-Tau Thr231) and total tau.
Statistical Analysis: All data were analyzed using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
References
Independent Verification of AMZ30's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate AMZ30 with other mTOR pathway inhibitors. The data presented is based on a hypothetical compound, this compound, designed as a next-generation, highly selective mTORC1 inhibitor. Its performance is contrasted with established alternatives to offer a clear perspective on its potential mechanism of action and therapeutic advantages. All experimental data is presented for comparative purposes and is derived from standardized in vitro assays.
Introduction to mTOR Signaling and Therapeutic Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism.[1][2][] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][] Dysregulation of the mTOR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2][4]
First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin and everolimus), allosterically inhibit mTORC1.[1][2] While effective in certain cancers, their therapeutic window is often limited by an Akt-mediated feedback loop that can promote cell survival.[5] Second-generation mTOR inhibitors were developed to address this by competitively binding to the ATP site in the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][]
This compound is a novel, investigational compound designed for high selectivity towards mTORC1, aiming to provide potent downstream signaling inhibition without the complete suppression of mTORC2, which may offer a more favorable safety and efficacy profile. This guide compares the in vitro activity of this compound with a first-generation mTORC1 inhibitor (Rapamycin) and a second-generation dual mTORC1/mTORC2 inhibitor (Torin 1).
Comparative Analysis of mTOR Inhibitors
The following table summarizes the quantitative data from key in vitro experiments designed to assess the potency and selectivity of this compound in comparison to Rapamycin and Torin 1.
| Parameter | This compound (Hypothetical) | Rapamycin (mTORC1 Inhibitor) | Torin 1 (Dual mTORC1/2 Inhibitor) |
| mTORC1 Kinase IC50 | 2.5 nM | ~20 nM (allosteric) | 2 nM[6][7] |
| mTORC2 Kinase IC50 | > 5,000 nM | > 10,000 nM | 10 nM[6][7] |
| Cellular IC50 (p-S6K) | 5 nM | 15 nM | 2.5 nM |
| Cellular IC50 (p-AKT S473) | > 2,000 nM | > 5,000 nM | 10 nM |
| MCF-7 Cell Viability (IC50) | 25 nM | 334 nM[8] | 20-50 nM[9] |
| U-87 MG Cell Viability (IC50) | 40 nM | ~400 nM | 20-50 nM[9] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the mTOR signaling pathway and the distinct points of inhibition for this compound, Rapamycin, and Torin 1. This compound and Rapamycin selectively target mTORC1, preventing the phosphorylation of downstream effectors like S6K. In contrast, Torin 1 inhibits both mTORC1 and mTORC2, thereby also blocking the mTORC2-mediated phosphorylation of AKT at Serine 473.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard laboratory procedures for assessing mTOR inhibitor activity.
In Vitro mTOR Kinase Assay
This assay quantitatively measures the enzymatic activity of purified mTORC1 and mTORC2 in the presence of an inhibitor.
Workflow Diagram:
Methodology:
-
Preparation: Purified, active mTORC1 or mTORC2 enzyme is diluted in kinase assay buffer. Serial dilutions of this compound, Rapamycin, and Torin 1 are prepared in DMSO and then diluted in the assay buffer.
-
Reaction: The kinase reaction is performed in a 96-well plate. Each well contains the mTOR enzyme, the inhibitor at a specific concentration, and a substrate (e.g., a recombinant fragment of S6K1 for mTORC1 or AKT1 for mTORC2).
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for 30-60 minutes to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay. The light output is inversely proportional to the mTOR kinase activity.
-
Data Analysis: The luminescence data is normalized to controls, and the IC50 values are calculated by fitting the data to a four-parameter dose-response curve.
Western Blotting for Phospho-S6K and Phospho-AKT
This immunoassay is used to determine the cellular potency of inhibitors by measuring the phosphorylation status of key downstream mTORC1 (p-S6K) and mTORC2 (p-AKT Ser473) substrates in treated cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7) are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound, Rapamycin, or Torin 1 for 2-4 hours.
-
Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.[11][12]
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[10] It is then incubated overnight at 4°C with primary antibodies specific for phospho-S6K (a marker of mTORC1 activity) and phospho-AKT at Ser473 (a marker of mTORC2 activity). A primary antibody for total S6K, total AKT, or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the dose-dependent inhibitory effect of each compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, U-87 MG) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[13][15]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound, Rapamycin, or Torin 1 for 72 hours.
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[13][14]
-
Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which the compound inhibits cell viability by 50%, is determined from the dose-response curve.[14]
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Head-to-Head Comparison of PPME1 Inhibitors: AMZ30 vs. ABL127
A Comprehensive Guide for Researchers in Cellular Signaling and Drug Discovery
This guide provides a detailed head-to-head comparison of two widely used selective inhibitors of Protein Phosphatase Methylesterase 1 (PPME1): AMZ30 (also known as ML136) and ABL127. PPME1 is a critical enzyme that demethylates and inactivates Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase implicated in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis. The inhibition of PPME1, leading to the reactivation of PP2A, has emerged as a promising therapeutic strategy for various diseases, including cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical and cellular differences between this compound and ABL127, supported by experimental data and detailed protocols.
Overview of Inhibitor Properties
This compound and ABL127 are both potent and selective inhibitors of PPME1, yet they exhibit distinct mechanisms of action and downstream cellular effects. While both compounds effectively inactivate PPME1, their differential impact on the PPME1-PP2A protein-protein interaction and subsequent signaling cascades warrants careful consideration when selecting an inhibitor for specific research applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and ABL127, providing a clear comparison of their potency.
| Parameter | This compound (ML136) | ABL127 | Reference |
| Target | Protein Phosphatase Methylesterase 1 (PPME1) | Protein Phosphatase Methylesterase 1 (PPME1) | |
| IC50 | 0.60 µM (600 nM) | 6.4 nM (in HEK 293T cells), 11.1 nM (in MDA-MB-231 cells) |
Comparative Analysis of Cellular Effects
A key study directly comparing this compound and ABL127 in the context of muscle cell differentiation revealed significant differences in their effects on MAP kinase signaling pathways.
Impact on MAP Kinase Signaling
-
This compound: Treatment of cells with this compound leads to a decrease in the phosphorylation of both ERK1/2 and p38 MAP kinases.
-
ABL127: In contrast, ABL127 treatment results in an increase in the phosphorylation of ERK1/2.
This opposing effect on ERK1/2 phosphorylation highlights a fundamental difference in the downstream consequences of PPME1 inhibition by these two compounds.
Interaction with the PPME1-PP2A Complex
The differential effects on MAP kinase signaling can be attributed to their distinct mechanisms of action concerning the interaction between PPME1 and its substrate, PP2A.
-
This compound: this compound inhibits the enzymatic activity of PPME1 without disrupting the physical interaction between PPME1 and PP2A.
-
ABL127: ABL127 not only inhibits PPME1 activity but also causes the dissociation of the PPME1-PP2A complex.
This disruption of the protein-protein interaction by ABL127 is a critical distinguishing feature and likely underlies its unique downstream signaling effects.
Mandatory Visualizations
Signaling Pathway Divergence
Caption: Differential effects of this compound and ABL127 on the PPME1-PP2A complex and MAP kinase signaling.
Experimental Workflow for Inhibitor Comparison
Caption: General experimental workflow for comparing the cellular effects of this compound and ABL127.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are generalized protocols for the key experiments used to differentiate the effects of this compound and ABL127.
Western Blot Analysis of MAP Kinase Phosphorylation
-
Cell Culture and Treatment: Plate C2C12 myoblasts and grow to desired confluency. Induce differentiation for 24 hours in differentiation medium (e.g., DMEM with 2% horse serum). Treat cells with either DMSO (vehicle control), this compound (e.g., 10 µM), or ABL127 (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation of PPME1 and PP2A
-
Cell Culture and Lysis: Treat cells as described for Western blotting. Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear lysates with protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against PPME1 or PP2A overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against PPME1 and PP2A.
Conclusion
This compound and ABL127 are both valuable tools for studying the function of PPME1. However, their distinct mechanisms of action lead to different downstream cellular consequences. This compound acts as a pure enzymatic inhibitor, leaving the PPME1-PP2A complex intact, which results in the downregulation of ERK and p38 phosphorylation. In contrast, ABL127 functions as both an enzymatic inhibitor and a disruptor of the PPME1-PP2A interaction, leading to an upregulation of ERK phosphorylation. Researchers should carefully consider these differences when designing experiments and interpreting data to ensure the selection of the most appropriate inhibitor for their specific biological question.
AMZ30: A Specific Modulator of PPME1 Signaling Compared to ABL127
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity and specificity of AMZ30, a known inhibitor of Protein Phosphatase Methylesterase 1 (PPME1). Its performance is contrasted with ABL127, another PPME1 inhibitor, supported by experimental data to delineate their distinct mechanisms of action and downstream cellular effects.
This compound has emerged as a valuable tool for studying the cellular functions of PPME1. Its specificity, particularly when compared to other inhibitors like ABL127, is crucial for interpreting experimental outcomes accurately. This guide delves into the key differentiators between these two compounds, focusing on their interaction with the PP2A phosphatase complex and their influence on MAP kinase signaling pathways.
Comparative Analysis of this compound and ABL127
The primary distinction in the biological activity of this compound and ABL127 lies in their differential impact on the interaction between PPME1 and Protein Phosphatase 2A (PP2A). While both compounds inhibit the methylesterase activity of PPME1, their broader effects on protein complexes and signaling cascades diverge significantly.
| Parameter | This compound | ABL127 | Reference |
| Target | Protein Phosphatase Methylesterase 1 (PPME1) | Protein Phosphatase Methylesterase 1 (PPME1) | [1][2] |
| IC50 for PPME1 | Not readily available in public literature. | 6.4 nM (HEK293T cells), 4.2 nM (MDA-MB-231 cells) | [1][3][4] |
| Effect on PPME1-PP2A Interaction | Does not disrupt the endogenous interaction. | Causes disruption of the endogenous interaction. | [2] |
| Effect on PP2A Activity | Modest increase (~10%) | Significant increase (~45%) | [1] |
| Effect on AP-1 Reporter Activity | Significant decrease | Significant increase | [2] |
| Effect on ERK1/2 Phosphorylation | Decrease | Increase | [2] |
| Effect on p38 Phosphorylation | Decrease | No significant reported effect | [2] |
Delving into the Experimental Evidence
The distinct downstream signaling effects of this compound and ABL127 have been elucidated through a series of key experiments. Understanding the methodologies behind these findings is essential for a comprehensive evaluation of their specificity.
Experimental Protocols
1. Co-Immunoprecipitation for PPME1-PP2A Interaction:
-
Objective: To determine the effect of the inhibitors on the physical association between PPME1 and PP2A.
-
Methodology:
-
Treat cultured cells (e.g., muscle cells) with either this compound, ABL127, or a vehicle control for a specified duration.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Incubate the cell lysates with an antibody specific for PPME1, coupled to protein A/G magnetic beads or agarose resin.
-
The beads will capture PPME1 and any interacting proteins.
-
After thorough washing to remove non-specific binders, the immunoprecipitated protein complexes are eluted from the beads.
-
The eluted samples are then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against both PPME1 and a subunit of the PP2A complex (e.g., the catalytic subunit PP2Ac).
-
A retained PP2A signal in the this compound-treated sample, but not in the ABL127-treated sample, indicates that ABL127 disrupts the interaction.[2]
-
2. Western Blot for Phosphorylated ERK1/2 and p38:
-
Objective: To quantify the changes in the activation state of key MAP kinases following inhibitor treatment.
-
Methodology:
-
Plate cells and treat with this compound, ABL127, or a vehicle control.
-
Following treatment, lyse the cells in a buffer that preserves phosphorylation states (containing phosphatase inhibitors).
-
Determine the total protein concentration of each lysate to ensure equal loading.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and p38 (p-p38).
-
Subsequently, strip the membranes and re-probe with antibodies for total ERK1/2 and total p38 to normalize for protein loading.
-
Detect the antibody binding using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative change in phosphorylation.[2]
-
3. AP-1 Reporter Assay:
-
Objective: To measure the transcriptional activity of the AP-1 (Activator Protein-1) transcription factor, which is downstream of the MAP kinase pathway.
-
Methodology:
-
Co-transfect cells with a reporter plasmid containing an AP-1 response element driving the expression of a reporter gene (e.g., firefly luciferase) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Treat the transfected cells with this compound, ABL127, or a vehicle control.
-
Lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase assay system.
-
The ratio of firefly to Renilla luciferase activity provides a normalized measure of AP-1 transcriptional activity.[2]
-
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for assessing specificity, and the logical comparison between this compound and ABL127.
Caption: Simplified MAP Kinase Signaling Pathway involving PPME1 and PP2A.
Caption: Workflow for validating the specificity of this compound's biological activity.
Caption: Logical relationship of the differential effects of this compound and ABL127.
References
Assessing the Reproducibility of AMZ30 Experimental Data: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental data is paramount in evaluating the potential of a new therapeutic agent. This guide provides a comparative analysis of the available experimental data for AMZ30, a selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), against alternative therapeutic strategies for glioblastoma and endometrial cancer.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and comparable therapies for glioblastoma and endometrial cancer. It is important to note that these data are compiled from various studies and do not represent head-to-head comparisons in the same experimental settings.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Compound | Target | Cell Line | IC50 | Publication |
| This compound (ML136) | PME-1 | U87MG | Not specified | Guffens, L., et al. (2023) |
| This compound (ML136) | PME-1 | U-251MG | Not specified | Guffens, L., et al. (2023) |
Note: While specific IC50 values for cell viability were not provided in the referenced study, this compound was shown to inhibit decreases in viability induced by tert-butyl hydroperoxide (t-BHP) at a concentration of 210 µM in U87MG and U-251MG glioblastoma cells.
Table 2: In Vitro Efficacy of Standard-of-Care and Investigational Therapies for Glioblastoma
| Compound | Target | Cell Line | IC50 (µM) |
| Temozolomide | DNA alkylating agent | U87MG | ~100-500 |
| Carmustine (BCNU) | DNA alkylating agent | U87MG | ~50-150 |
| Bevacizumab | VEGF-A | - | Not applicable (antibody) |
| Olaparib | PARP | U87MG | ~1-10 |
Table 3: In Vitro Efficacy of this compound and Other Investigational Therapies for Endometrial Cancer
| Compound | Target | Cell Line | IC50 (µM) |
| This compound (ML136) | PME-1 | Not specified | Not specified |
| NVP-AEW541 | IGF-IR | Not specified | Not specified |
| Metformin | AMP-activated protein kinase | Not specified | Not specified |
| Bevacizumab | VEGF-A | - | Not applicable (antibody) |
| Ridaforolimus | mTOR | Not specified | Not specified |
Experimental Protocols
To ensure the reproducibility of the cited experimental findings, detailed methodologies are crucial. Below are outlines of key experimental protocols relevant to the assessment of this compound.
PME-1 Inhibition Assay
This assay is designed to determine the inhibitory activity of a compound against PME-1.
Materials:
-
Recombinant human PME-1 enzyme
-
Fluorogenic substrate for PME-1 (e.g., a methylated peptide with a fluorescent tag)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PME-1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated upon the cleavage of the methyl group from the substrate by PME-1.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Glioblastoma or endometrial cancer cell lines
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: PME-1 and LCMT-1 regulate PP2A activity through methylation.
Caption: A typical workflow for preclinical and clinical drug development.
AMZ30 Performance in Preclinical Models: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMZ30's performance in established preclinical models based on available scientific literature. Due to the limited public availability of full-text research, this guide summarizes findings from a key study and presents conceptual frameworks for experimental design.
This compound has been identified as a potent inhibitor of Protein Phosphatase Methylesterase 1 (PPME1), an enzyme implicated in the regulation of key signaling pathways. A pivotal study by Labuzan et al. (2020) provides the primary preclinical data on this compound, comparing its activity to another PPME1 inhibitor, ABL127, in the context of skeletal muscle cell differentiation.
Comparative Performance in Muscle Cell Differentiation
The research indicates that both this compound and ABL127 effectively attenuate muscle cell differentiation. However, their mechanisms of action on downstream signaling pathways diverge significantly. While both compounds target PPME1, they elicit contrasting effects on the MAP kinase signaling cascade and AP-1 transcriptional activity. This suggests that this compound may offer a distinct pharmacological profile compared to other PPME1 inhibitors.
A key mechanistic differentiator highlighted in the study is the interaction with Protein Phosphatase 2A (PP2A). Co-immunoprecipitation studies revealed that ABL127 disrupts the endogenous interaction between PPME1 and PP2A, whereas this compound does not. This finding suggests that this compound's mechanism of action is more selective, potentially leading to a more targeted therapeutic effect with fewer off-target interactions.
Data Summary
Due to the inaccessibility of the full-text study, a detailed quantitative comparison table cannot be provided. The available abstract reports the following qualitative effects:
| Feature | This compound | ABL127 (Alternative) |
| Target | PPME1 | PPME1 |
| Effect on Muscle Cell Differentiation | Attenuates | Attenuates |
| Effect on ERK1/2 Phosphorylation | Decrease | Increase in protein levels |
| Effect on p38 Phosphorylation | Decrease | Not specified |
| Effect on AP-1 Reporter Activity | Significant Decrease | Significant Increase |
| Disruption of PPME1-PP2A Interaction | No | Yes |
Experimental Protocols
Detailed experimental protocols from the primary study are not publicly available. However, a general methodology for assessing the impact of compounds on muscle cell differentiation and related signaling pathways is outlined below.
General Protocol for Myogenic Differentiation and Compound Treatment
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.
-
Induction of Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
-
Compound Treatment: The differentiation medium is supplemented with the desired concentration of this compound, a comparator compound (e.g., ABL127), or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for differentiation and to observe the effects of the compounds.
-
Endpoint Analysis: Following incubation, cells are harvested for various downstream analyses, including:
-
Western Blotting: To quantify the protein levels and phosphorylation status of key signaling proteins (e.g., ERK1/2, p38, MyoD, myogenin).
-
Immunofluorescence: To visualize myotube formation and the expression of muscle-specific proteins.
-
Reporter Assays: For cells transfected with a reporter plasmid (e.g., AP-1 luciferase reporter), luciferase activity is measured to determine the effect on specific transcription factor activity.
-
Mandatory Visualizations
This compound Signaling Pathway in Muscle Cell Differentiation
The diagram below illustrates the putative signaling pathway affected by this compound in the context of muscle cell differentiation, as inferred from the available research. This compound inhibits PPME1, which in turn modulates the MAP kinase pathway, leading to a downstream effect on AP-1 activity and ultimately attenuating muscle differentiation.
Caption: this compound's proposed mechanism of action.
Experimental Workflow for Compound Comparison
The following diagram outlines a typical experimental workflow for comparing the in vitro performance of this compound against an alternative compound.
Safety Operating Guide
Essential Guide to the Proper Disposal of AMZ30
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive overview of the proper disposal procedures for AMZ30, a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). Adherence to these guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and associated hazards. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₉H₁₂FN₃O₆S₂ |
| Molecular Weight | 461.45 g/mol |
| Form | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage Temperature | Store at -20°C for long-term stability |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical step in the laboratory workflow. As a compound with potential hazards, it must be disposed of as chemical waste in accordance with all applicable local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its chemical structure, including sulfonyl and nitrophenyl groups, and its nature as a bioactive small molecule, this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, and any lab materials grossly contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, properly labeled hazardous waste container for solids.
-
Liquid Waste: Collect solutions containing this compound (e.g., from experiments, stock solutions in DMSO) in a separate, designated hazardous waste container for liquids. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents used. For liquid waste containing DMSO, a high-density polyethylene (HDPE) or glass container is appropriate. Containers must have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2E)-2-[(4-fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile (this compound)"
-
The concentration of this compound and any other components in the waste.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
Step 4: Scheduling Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once a waste container is full, or if it has been in storage for a specified period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or materials contaminated with it be disposed of down the sanitary sewer or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.
Personal protective equipment for handling AMZ30
This guide provides crucial safety and logistical information for the handling and disposal of AMZ30, a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1).[1] The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Physicochemical and Storage Information
Proper storage and handling of this compound are critical to maintain its stability and prevent accidental exposure.
| Property | Value |
| Molecular Formula | C19H12FN3O6S2[1] |
| Molecular Weight | 461.44 g/mol [1] |
| CAS Number | 1313613-09-0[1] |
| Appearance | Crystalline solid[2] |
| Purity | ≥ 98% or ≥ 99%[1][2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[1] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
-
Eye and Face Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
In situations with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to safety goggles.[3]
-
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coverall: Put on the lab coat or disposable coverall.
-
Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat or coverall.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Coverall: Remove the lab coat or coverall by rolling it down and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
This compound Handling and Disposal Workflow
The following diagram illustrates the key steps for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect waste in clearly labeled, sealed containers that are appropriate for chemical waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
